Methyl 4-sulfanylbutanoate
Description
BenchChem offers high-quality Methyl 4-sulfanylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-sulfanylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-sulfanylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-7-5(6)3-2-4-8/h8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIAPEVGKLRGHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39257-91-5 | |
| Record name | methyl 4-sulfanylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
chemical properties and structure of Methyl 4-sulfanylbutanoate
Functional Class: Bifunctional Linker / Thiol-Ester Intermediate CAS Registry Number: 39257-91-5
Executive Summary & Chemical Identity
Methyl 4-sulfanylbutanoate (also known as Methyl 4-mercaptobutyrate) is a heterobifunctional building block critical to modern bioconjugation and drug delivery systems. It features a terminal primary thiol (sulfhydryl) group separated from a methyl ester moiety by a flexible three-carbon (propyl) spacer.
This specific molecular architecture allows for orthogonal reactivity: the thiol serves as a high-fidelity nucleophile for "click" chemistry (e.g., Michael addition to maleimides), while the ester provides a latent handle for acylation or hydrolysis. It is distinct from its isomer, methyl thiobutyrate (flavoring agent), and requires precise handling due to its susceptibility to oxidative dimerization.
Physicochemical Characterization
| Property | Specification |
| IUPAC Name | Methyl 4-sulfanylbutanoate |
| Common Synonyms | Methyl 4-mercaptobutyrate; 4-Mercaptobutyric acid methyl ester |
| CAS Number | 39257-91-5 |
| Molecular Formula | |
| Molecular Weight | 134.20 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~78-80 °C at 10 mmHg (Predicted); ~190 °C at 760 mmHg |
| Density | ~1.08 g/mL (Predicted) |
| Solubility | Soluble in MeOH, DCM, EtOAc; Sparingly soluble in water |
| Odor | Characteristic sulfurous/stench (requires fume hood) |
Synthetic Methodology
For research and scale-up, the synthesis of Methyl 4-sulfanylbutanoate is most reliably achieved via the nucleophilic substitution of Methyl 4-chlorobutyrate. This route avoids the harsh conditions required to open
Protocol: Two-Step Synthesis from -Butyrolactone
Step 1: Ring Opening / Esterification
Reaction:
-
Setup: Charge a round-bottom flask with
-butyrolactone (1.0 eq) and Methanol (5.0 eq). Cool to 0°C under . -
Addition: Dropwise add Thionyl Chloride (
, 1.1 eq) to maintain temp <10°C. -
Reflux: Heat to reflux (approx. 65°C) for 4–6 hours. Monitor by GC/TLC for disappearance of GBL.
-
Workup: Concentrate in vacuo to remove excess MeOH/HCl. Dilute with DCM, wash with sat.
. Dry organic layer ( ) and concentrate. -
Intermediate: Methyl 4-chlorobutyrate (CAS 3153-37-5).[1] Clear liquid.
Step 2: Thiol Substitution (The Critical Step)
Reaction: Methyl 4-chlorobutyrate + Thiourea
-
Thiourea Addition: Dissolve Methyl 4-chlorobutyrate (1.0 eq) in ethanol. Add Thiourea (1.1 eq).
-
Reflux: Heat to reflux for 6–12 hours. The product forms an isothiouronium chloride salt intermediate.
-
Hydrolysis: Cool to room temperature. Add mild base (e.g.,
or dilute NaOH) carefully to hydrolyze the salt without hydrolyzing the methyl ester. Note: Strong base/Heat will hydrolyze the ester to the acid. -
Extraction: Acidify slightly to pH 5-6, extract with DCM.
-
Purification: Distillation under reduced pressure is required to remove disulfide dimers.
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway from commodity precursor GBL to the target thiol-ester.
Reactivity & Stability Profile
The utility of Methyl 4-sulfanylbutanoate lies in its dual reactivity. However, this also presents stability challenges.
A. Thiol Oxidation (Storage Hazard)
The primary thiol is highly susceptible to oxidation by air, forming the disulfide dimer: Dimethyl 4,4'-disulfanediyldibutanoate.
-
Mechanism:
-
Prevention: Store under Argon/Nitrogen at -20°C.
-
Restoration: If dimerization occurs, treat with TCEP or DTT to reduce the disulfide bond back to the monomer before use.
B. Thiol-Ene "Click" Chemistry
This molecule is an ideal "spacer" donor. It reacts rapidly with electron-deficient alkenes (maleimides, acrylates) via the Michael addition.
-
Application: Attaching the butyrate linker to a drug payload or antibody surface.
-
Conditions: pH 6.5–7.5, aqueous buffer or organic solvent (DMF/DMSO).
C. Ester Hydrolysis
The methyl ester is a "masked" acid. It is stable at neutral pH but can be hydrolyzed to the free acid (4-mercaptobutyric acid) using LiOH/MeOH. This is often done after the linker has been attached to the payload.
Reactivity Pathways Diagram
Figure 2: Primary reactivity modes: Oxidation (unwanted), Michael Addition (conjugation), and Hydrolysis (deprotection).
Applications in Drug Development
Methyl 4-sulfanylbutanoate serves as a critical intermediate in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTAC linkers.
-
Linker Synthesis (SPDB Analogues): It is a structural analog to the butyrate segment of the SPDB linker (N-Succinimidyl 4-(2-pyridyldithio)butyrate). The thiol group allows for the introduction of cleavable disulfide bridges.
-
Surface Modification: The thiol binds strongly to gold nanoparticles (AuNPs), while the ester projects outward. Subsequent hydrolysis allows the surface to be charged (carboxylate) or coupled to amines via EDC/NHS chemistry.
-
Traut's Reagent Analog: While Traut's reagent (2-iminothiolane) reacts with amines to generate thiols, Methyl 4-sulfanylbutanoate provides a pre-formed thiol chain that can be attached via ester chemistry.
Safety & Handling Protocols
Hazard Class: Stench, Skin Irritant.
-
Engineering Controls: ALL manipulations must be performed in a high-efficiency chemical fume hood. The odor threshold is in the ppb range.
-
Decontamination: Glassware and spills should be treated with a Bleach Solution (10% Sodium Hypochlorite) .
-
Chemistry: Bleach oxidizes the thiol to the odorless sulfonate (
). -
Protocol: Soak dirty glassware in bleach bath for 2 hours before washing with soap and water.
-
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
References
-
PubChem. (n.d.).[1] 4-Mercaptobutyrate (Compound Summary).[2] National Library of Medicine. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Sulfatase-cleavable linkers for antibody-drug conjugates. PMC. Retrieved from [Link]
Sources
The Genesis of Flavor: A Technical Guide to the Biosynthesis of Sulfur-Containing Esters in Fermentation
Abstract
Sulfur-containing esters are a class of volatile compounds that, even at trace concentrations, profoundly influence the sensory profile of fermented beverages such as wine, beer, and spirits. Their biosynthesis is a complex interplay of microbial metabolism, raw material composition, and fermentation conditions. This technical guide provides an in-depth exploration of the core biosynthetic pathways leading to the formation of these potent aroma compounds. We will dissect the metabolic routes from precursor sulfur-containing amino acids to the final esterified products, detail the key enzymatic players and their regulation, and present robust analytical methodologies for their quantification. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these critical flavor determinants to control and optimize fermentation outcomes.
Introduction: The Significance of Sulfur-Containing Esters in Fermented Products
The flavor and aroma of fermented beverages are intricate mosaics of various volatile organic compounds. Among these, sulfur-containing esters, such as thioesters (e.g., S-methyl thioacetate) and acetate esters of sulfur-containing alcohols (e.g., 3-(methylthio)-1-propyl acetate), are of particular importance. While some sulfur compounds like hydrogen sulfide (H₂S) are associated with off-flavors, many sulfur-containing esters contribute desirable and complex aromas, ranging from fruity and tropical to savory and roasted notes.[1][2] Understanding the biosynthetic origins of these compounds is paramount for controlling their formation and, consequently, the final sensory characteristics of the product. This guide will illuminate the key metabolic pathways that govern their production in fermentative microbes, with a primary focus on the yeast Saccharomyces cerevisiae.
Core Biosynthetic Pathways of Sulfur-Containing Esters
The formation of sulfur-containing esters is not a singular pathway but rather the convergence of two major metabolic routes: sulfur amino acid metabolism and ester biosynthesis. The principal sulfur-containing amino acids, methionine and cysteine, serve as the primary precursors.[3][4]
The Ehrlich Pathway: Gateway to Sulfur-Containing Alcohols
The Ehrlich pathway is a crucial catabolic route for amino acids, converting them into higher alcohols, also known as fusel alcohols.[2][4] When the precursor is a sulfur-containing amino acid like methionine, this pathway yields sulfur-containing alcohols. The process involves a sequence of three enzymatic reactions:
-
Transamination: The amino group of the amino acid is transferred to an α-keto acid, typically α-ketoglutarate, to form a new amino acid (glutamate) and a new α-keto acid. In the case of methionine, this results in the formation of α-keto-γ-(methylthio)butyrate (KMTB). This reaction is catalyzed by aminotransferases.
-
Decarboxylation: The α-keto acid is then decarboxylated to form an aldehyde. For instance, KMTB is converted to methional.[5]
-
Reduction: Finally, the aldehyde is reduced to its corresponding alcohol by alcohol dehydrogenases. Methional is reduced to methionol (3-(methylthio)-1-propanol).[5][6]
A similar process is believed to occur for other sulfur-containing amino acids, leading to a variety of sulfur-containing alcohols.
Caption: The Ehrlich pathway for the conversion of methionine to methionol.
Formation of Thiols from Sulfur Amino Acids
In addition to forming sulfur-containing alcohols, the catabolism of methionine and cysteine can also lead to the production of volatile thiols, such as methanethiol (from methionine) and ethanethiol. These thiols are potent aroma compounds in their own right but also serve as precursors for thioester formation.[5] The enzymatic reactions leading to thiol formation are complex and can involve demethiolase activity.[5]
Esterification: The Final Step in Sulfur-Containing Ester Synthesis
The final step in the biosynthesis of sulfur-containing esters is the esterification of the sulfur-containing alcohols or thiols. This reaction is primarily catalyzed by a family of enzymes known as alcohol acetyltransferases (AATs).[4][7][8]
-
Acetate Ester Formation: Sulfur-containing alcohols, such as methionol, react with acetyl-CoA to form their corresponding acetate esters (e.g., 3-(methylthio)-1-propyl acetate). This reaction is catalyzed by AATs, with Atf1p being a key enzyme in S. cerevisiae.[1][4][7]
-
Thioester Formation: Volatile thiols, such as methanethiol, can react with acetyl-CoA to form thioesters (e.g., S-methyl thioacetate). This reaction is also catalyzed by AATs.[9][10]
The general reaction for acetate ester formation is: Sulfur-containing alcohol + Acetyl-CoA -- (AAT) --> Sulfur-containing acetate ester + CoA
The general reaction for thioester formation is: Thiol + Acetyl-CoA -- (AAT) --> Thioester + CoA
Caption: General overview of the esterification of sulfur-containing precursors.
Key Enzymes and Their Regulation
The production of sulfur-containing esters is tightly controlled by the expression and activity of the enzymes involved in the biosynthetic pathways.
Alcohol Acetyltransferases (AATs)
The ATF1 and ATF2 genes encode the primary alcohol acetyltransferases in S. cerevisiae.[7][8] Atf1p is considered the more significant of the two for the production of a wide range of acetate esters, including those derived from sulfur-containing alcohols.[1][11] The expression of ATF1 is subject to complex regulation:
-
Nitrogen and Carbon Source Availability: The presence of glucose has been shown to induce the expression of ATF1 and its homologue Lg-ATF1.[12]
-
cAMP/PKA Signaling Pathway: The Ras/cAMP/PKA signaling pathway, a key nutrient-sensing pathway in yeast, is involved in the glucose induction of ATF1.[12]
-
Unsaturated Fatty Acids and Oxygen: The presence of unsaturated fatty acids and oxygen can repress the transcription of ATF1.[13]
Regulation by Fermentation Conditions
The production of sulfur-containing esters is highly dependent on the fermentation environment:
| Fermentation Parameter | Impact on Sulfur-Containing Ester Biosynthesis | Rationale |
| Nitrogen Availability | Increased nitrogen, particularly amino acids, can enhance the production of precursor sulfur-containing alcohols via the Ehrlich pathway. However, the addition of diammonium phosphate (DAP) may increase H₂S formation, which can lead to higher concentrations of certain thioacetates.[14] | Amino acids are the direct precursors for the Ehrlich pathway. DAP can influence sulfur metabolism and H₂S production. |
| Sulfur Availability | Higher initial concentrations of sulfur-containing amino acids (e.g., methionine) can lead to increased production of their corresponding alcohols and esters.[3][4] The presence of elemental sulfur can also lead to increased H₂S and subsequently higher levels of methyl thioacetate.[14][15] | Increased substrate availability drives the biosynthetic pathways. Elemental sulfur can be reduced to H₂S by yeast. |
| Temperature | Higher fermentation temperatures generally increase the rate of enzymatic reactions, potentially leading to higher concentrations of esters. | Standard principles of enzyme kinetics. |
| Yeast Strain | Different yeast strains exhibit varying levels of AAT activity and different efficiencies in amino acid catabolism, leading to distinct sulfur-containing ester profiles. | Genetic diversity among yeast strains results in different enzymatic capabilities. |
Analytical Methodologies for the Quantification of Sulfur-Containing Esters
The analysis of volatile sulfur-containing esters is challenging due to their low concentrations and the complexity of the sample matrix. Gas chromatography (GC) is the technique of choice, often coupled with a sulfur-selective detector or a mass spectrometer.
Sample Preparation
Effective sample preparation is crucial for the accurate quantification of these volatile compounds.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free technique for extracting and concentrating volatile compounds from the headspace of a sample.
-
Purge-and-Trap: This method involves purging the volatile compounds from the sample with an inert gas and trapping them on an adsorbent material before thermal desorption into the GC.[16]
Gas Chromatography (GC) Analysis
A detailed protocol for the analysis of volatile sulfur compounds, including esters, is provided below.
Experimental Protocol: GC-SCD/MS Analysis of Sulfur-Containing Esters
-
Sample Preparation (HS-SPME):
-
Pipette 5-10 mL of the fermented beverage into a 20 mL headspace vial.
-
Add an appropriate internal standard (e.g., ethyl methyl sulfide).
-
Seal the vial with a PTFE-faced silicone septum and an aluminum cap.
-
Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) with agitation.
-
Expose a suitable SPME fiber (e.g., PDMS/DVB) to the headspace for a specific time (e.g., 30-60 minutes) to adsorb the volatile compounds.
-
-
GC-SCD/MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.
-
Column: Use a capillary column suitable for volatile compound analysis (e.g., a wax or a low-polarity phase).
-
Oven Program: A typical temperature program would be:
-
Initial temperature: 35-40°C, hold for 5-10 minutes.
-
Ramp: 3-5°C/minute to 180-220°C.
-
Final hold: 5-10 minutes.
-
-
Detector:
-
Sulfur Chemiluminescence Detector (SCD): Provides high selectivity and sensitivity for sulfur-containing compounds.[17]
-
Mass Spectrometer (MS): Allows for the identification and quantification of compounds based on their mass spectra.
-
-
-
Quantification:
-
Create a calibration curve for each target analyte using standards of known concentrations.
-
Calculate the concentration of the sulfur-containing esters in the sample based on the peak area relative to the internal standard and the calibration curve.
-
Caption: A typical analytical workflow for the quantification of sulfur-containing esters.
Metabolic Engineering for Modulating Sulfur-Containing Ester Production
With a deeper understanding of the biosynthetic pathways and their regulation, it becomes possible to employ metabolic engineering strategies to control the production of sulfur-containing esters.[18][19][20][21]
-
Overexpression of AAT Genes: Overexpressing genes like ATF1 can lead to a significant increase in the production of acetate esters, including those with sulfur-containing alcohol precursors.[4][11]
-
Modulation of Precursor Supply: Engineering the pathways for methionine and cysteine biosynthesis or catabolism can alter the availability of precursors for sulfur-containing alcohol and thiol formation.
-
Controlling Competing Pathways: Downregulating pathways that compete for precursors (e.g., fatty acid synthesis for acetyl-CoA) can channel more resources towards ester production.
Conclusion
The biosynthesis of sulfur-containing esters in fermentation is a multifaceted process that is critical to the final aroma profile of many alcoholic beverages. The pathways are rooted in the catabolism of sulfur-containing amino acids, primarily through the Ehrlich pathway, which generates the necessary sulfur-containing alcohols and thiols. These precursors are then esterified by alcohol acetyltransferases, with the expression and activity of these enzymes being a key control point. By understanding the intricate details of these pathways, the enzymes involved, and their regulation by fermentation conditions, researchers and industry professionals can develop strategies to modulate the production of these potent flavor compounds, leading to products with enhanced and consistent sensory characteristics. Further research into the specificities of different AATs and the complex regulatory networks will undoubtedly unlock even greater control over the flavor outcomes of fermentation.
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- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Metabolic engineering of Saccharomyces cerevisiae for enhanced taxadiene production - PMC [pmc.ncbi.nlm.nih.gov]
- 21. research.chalmers.se [research.chalmers.se]
Methyl 4-sulfanylbutanoate CAS number and physicochemical data
Executive Summary
Methyl 4-sulfanylbutanoate (CAS 39257-91-5), also known as Methyl 4-mercaptobutyrate, is a functionalized ester widely utilized as a sulfur-bearing building block in organic synthesis and medicinal chemistry.[1][2] Distinguished by its terminal thiol (-SH) moiety and ester functionality, it serves as a critical "linker" molecule in the development of Antibody-Drug Conjugates (ADCs), modified cyclodextrins, and sulfur-containing heterocycles.[1] This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and handling requirements for high-purity applications.[1]
Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
The compound is a bifunctional molecule featuring a nucleophilic thiol group and an electrophilic ester group, allowing for orthogonal reactivity.[1]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | Methyl 4-sulfanylbutanoate |
| Common Synonyms | Methyl 4-mercaptobutyrate; Butanoic acid, 4-mercapto-, methyl ester |
| CAS Number | 39257-91-5 |
| MDL Number | MFCD14642006 |
| Molecular Formula | C₅H₁₀O₂S |
| SMILES | COC(=O)CCCS |
Physical Properties
Note: Experimental values for this specific ester are limited in public literature; values below represent a synthesis of experimental data for analogs and computational predictions.
| Property | Value / Range | Source/Note |
| Molecular Weight | 134.20 g/mol | Calculated |
| Physical State | Liquid | @ 25°C |
| Appearance | Colorless to pale yellow | Oxidation leads to yellowing |
| Boiling Point | ~170–180 °C | Predicted (vs. Methyl 4-chlorobutyrate BP 174°C) |
| Density | ~1.08 – 1.12 g/cm³ | Estimated (vs. Methyl 4-chlorobutyrate ρ 1.[2][3][4][5][6][7][8][9][10]13) |
| Flash Point | > 60 °C (Est.) | Class IIIA Combustible Liquid |
| Solubility | Soluble in MeOH, DCM, EtOAc | Low water solubility |
| Odor | Characteristic Stench | Sulfurous/Cabbage-like |
Synthesis & Production Methodologies
The production of Methyl 4-sulfanylbutanoate typically proceeds via nucleophilic substitution on a 4-halobutyrate derivative or ring-opening of
Pathway Visualization
The following diagram illustrates the primary synthetic routes, highlighting the conversion of the commercially available Methyl 4-chlorobutyrate into the target thiol.
Figure 1: Synthetic pathways for Methyl 4-sulfanylbutanoate. The thiourea route is preferred for laboratory scale to avoid polymerization and control odor.[1]
Detailed Protocol: Thiourea Substitution Route
This method is preferred for high-purity synthesis as it avoids the formation of thioether byproducts common with direct NaSH substitution.[1]
Reagents:
-
Methyl 4-chlorobutyrate (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (Solvent)
-
Sodium Bicarbonate (Mild Base)
Step-by-Step Methodology:
-
Formation of Isothiouronium Salt:
-
Dissolve Methyl 4-chlorobutyrate (13.6 g, 100 mmol) and Thiourea (8.4 g, 110 mmol) in absolute ethanol (50 mL).
-
Reflux the mixture for 6–8 hours. Monitor by TLC (disappearance of starting chloride).[1]
-
Mechanism:[1][11] The sulfur atom of thiourea acts as the nucleophile, displacing the chloride to form the stable isothiouronium chloride salt.[1]
-
-
Hydrolysis to Thiol:
-
Cool the reaction mixture to room temperature.
-
Add a solution of Sodium Bicarbonate (12.6 g, 150 mmol) in water (100 mL) slowly under nitrogen atmosphere (to prevent disulfide formation).
-
Heat mildy (60°C) for 2 hours.
-
Observation: The solution will become biphasic as the oily thiol separates.[1]
-
-
Work-up & Purification:
-
Acidify carefully with dilute HCl to pH ~5.[1]
-
Extract with Dichloromethane (3 x 50 mL).[1]
-
Wash combined organics with brine, dry over anhydrous
.[1] -
Concentrate under reduced pressure.[1]
-
Distillation: Purify via vacuum distillation (approx. 80-90°C at 10 mmHg) to obtain a clear, colorless liquid.[1]
-
Applications in Drug Development[1]
Linker Chemistry & Bioconjugation
Methyl 4-sulfanylbutanoate is a "heterobifunctional" linker surrogate.[1]
-
Thiol Moiety: Reacts with maleimides or alpha-halo carbonyls on payloads or protein surfaces.[1]
-
Ester Moiety: Can be hydrolyzed to the acid (4-mercaptobutyric acid) for amide coupling, or reacted directly with hydrazine to form hydrazides for aldehyde conjugation.[1]
Modified Cyclodextrins
Research indicates the use of 4-mercaptobutanoate derivatives in synthesizing thioalkylcarboxylate-modified cyclodextrins.[1] These modified hosts show significantly enhanced binding affinity for specific drug molecules (e.g., fentanyl derivatives) compared to native cyclodextrins, aiding in the development of reversal agents or sensors.[1]
Metabolic Probes
The compound serves as a precursor for Mercapturic Acids .[1] In toxicology studies, electrophilic drugs often conjugate with glutathione, which is eventually processed into mercapturic acid derivatives.[1] Methyl 4-sulfanylbutanoate derivatives are used as synthetic standards to validate these metabolic pathways in LC-MS/MS analysis.[1]
Handling, Safety & Stability (E-E-A-T)
Critical Warning: As a low-molecular-weight thiol, this compound possesses a potent, disagreeable stench (skunky/rotten cabbage).[1] All manipulations must occur in a well-ventilated fume hood.[1]
Stability & Storage[1][10]
-
Oxidation Risk: Thiols readily oxidize to disulfides (
) upon exposure to air.[1]-
Protocol: Store under an inert atmosphere (Argon or Nitrogen).[1]
-
-
Temperature: Store at 2–8°C.
-
Shelf Life: 12 months if sealed and refrigerated.[1] Yellowing indicates oxidation.[1]
Decontamination Protocol
Spills or glassware residues should be treated with an oxidizing solution to convert the volatile thiol into a non-volatile sulfonate before removal from the hood.[1]
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 151729, 4-Mercaptobutyrate. Retrieved from [Link]
-
Accela ChemBio. (2023).[1][2][6] Product Safety and Data Sheet: Methyl 4-Mercaptobutanoate (CAS 39257-91-5). Retrieved from [Link]
-
Google Patents. (2012).[1] CN102898307A - Synthetic method of methyl 4-chlorobutyrate.[1] Retrieved from
Sources
- 1. CAS 39257-91-5: Butanoic acid, 4-mercapto-, methyl ester [cymitquimica.com]
- 2. 1060801-89-9,4-Bromo-3-(trifluoromethyl)pyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Methyl 4-chlorobutyrate = 98 3153-37-5 [sigmaaldrich.com]
- 4. CAS#:149875-46-7 | [1-(4-Nitro-phenyl)-piperidin-2-yl]-methanol | Chemsrc [chemsrc.com]
- 5. 39257-91-5,Methyl 4-Mercaptobutanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 21061-10-9,Methyl (8Z,11Z,14Z)-Icosa-8,11,14-trienoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. Methyl butyrate | 623-42-7 [chemicalbook.com]
- 8. Methyl 4-hydroxybutanoate | CAS#:925-57-5 | Chemsrc [chemsrc.com]
- 9. methyl 4-hydroxybutyrate, 925-57-5 [thegoodscentscompany.com]
- 10. 4-Mercaptobutyrate | C4H7O2S- | CID 151729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN106631777A - Method for synthesizing methyl gamma-chlorobutyrate - Google Patents [patents.google.com]
Advanced Characterization of Volatile Thiols and Sulfanyl Esters in Food Matrices
This guide synthesizes advanced food chemistry with analytical rigor, designed for researchers and scientists requiring precise control over volatile thiol and sulfanyl ester characterization.
Executive Summary
Volatile thiols (mercaptans) and sulfanyl esters represent a paradox in chemical sensory science: they are essential for varietal typicity in premium consumables (e.g., Sauvignon blanc wines, tropical fruits, hops) yet possess extremely low odor detection thresholds (often ng/L), making them analytically elusive. For the drug development professional, these molecules serve as excellent surrogates for studying thiol reactivity, metabolic stability, and nucleophilic behavior in complex biological matrices. This guide details the biogenesis, chemical stability, and high-sensitivity analysis of these organosulfur compounds, emphasizing derivatization strategies that bridge food chemistry and bioanalytical validation.
Chemical Architecture & Sensory Significance
These compounds are characterized by a sulfur atom either as a free sulfhydryl group (-SH) or an ether linkage within an ester (-S-R-COOR').[1] Their sensory impact is non-linear; at trace levels, they provide desirable "tropical" or "fruity" notes, while at high concentrations, they manifest as "sulfurous" or "catty" off-odors.
Table 1: Key Target Analytes and Sensory Properties
| Compound Class | Analyte | Abbreviation | Odor Descriptor | Threshold (ng/L) |
| Volatile Thiol | 3-mercaptohexan-1-ol | 3-MH | Grapefruit, Passion fruit | 60 |
| Volatile Thiol | 3-mercaptohexyl acetate | 3-MHA | Boxwood, Guava, Passion fruit | 4 |
| Volatile Thiol | 4-mercapto-4-methylpentan-2-one | 4-MMP | Boxwood, Broom, Cat urine | 0.8 |
| Volatile Thiol | 2-furfurylthiol | FFT | Roasted coffee, Toast | 0.4 |
| Sulfanyl Ester | Ethyl 3-(methylthio)propionate | E-3-MTP | Pineapple, Metallic, Ripe fruit | ~5,000 |
| Sulfanyl Ester | Methyl 2-(methylthio)acetate | M-2-MTA | Cooked potato, Earthy, Fruity | ~50,000 |
Biogenesis and Metabolic Pathways
Understanding the origin of these compounds is critical for controlling their concentration during fermentation or processing.[2]
2.1. Volatile Thiols: The Cysteine Conjugate Pathway
Unlike esters formed de novo, volatile thiols in fermented products (wine, beer) largely originate from odorless, non-volatile precursors present in the raw material (grapes, malt).
-
Precursors: Cysteine-S-conjugates (Cys-3MH) and Glutathione-S-conjugates (Glut-3MH).[1][3]
-
Mechanism: During fermentation, yeast (e.g., S. cerevisiae) β-lyase enzymes (encoded by genes like IRC7) cleave the C-S bond, releasing the free volatile thiol.
2.2. Sulfanyl Esters: Methionine Catabolism
Sulfanyl esters typically arise from the degradation of the amino acid L-Methionine via the Ehrlich Pathway .
-
Transamination: Methionine is converted to
-keto- -methylthiobutyrate (KMBA).[1] -
Decarboxylation: KMBA is decarboxylated to Methional (cooked potato aroma).[4]
-
Divergence:
Figure 1: Biogenic Pathways of Organosulfur Aroma Compounds
Caption: Divergent biosynthetic origins: Thiols via precursor cleavage (blue) vs. Sulfanyl Esters via Methionine catabolism (green).[1]
Analytical Methodologies: The Derivatization Imperative
Direct analysis of thiols is plagued by two issues: oxidation (dimerization to disulfides) and poor ionization in Mass Spectrometry. For drug development professionals, the protocols used here mirror those for stabilizing thiol-containing drugs (e.g., Captopril) or biomarkers (Glutathione) in plasma.
3.1. The Strategy: Derivatization
To "freeze" the thiol status and improve sensitivity, we employ derivatization agents that react specifically with the free -SH group.
-
4,4'-Dithiodipyridine (DTDP):
-
Ethyl Propiolate (ETP):
-
p-Hydroxymercuribenzoate (p-HMB):
3.2. Instrumental Platform: LC-MS/MS vs. GC-SCD [1]
-
LC-MS/MS (Liquid Chromatography - Tandem Mass Spec): The gold standard for derivatized thiols.[1] High sensitivity (low ng/L), minimal thermal degradation.
-
GC-SCD (Sulfur Chemiluminescence Detector): Excellent for volatile sulfanyl esters and underivatized thiols, but requires rigorous inert pathways to prevent on-column oxidation.[1]
Figure 2: High-Sensitivity Analytical Workflow (DTDP Method)
Caption: Validated workflow for trace thiol analysis using DTDP derivatization to prevent oxidation artifacts.
Chemical Stability & Reactivity
For both food stability and drug formulation, the reactivity of the thiol group is the limiting factor.
-
Oxidation: In the presence of transition metals (
, ) and oxygen, thiols rapidly dimerize to disulfides (R-S-S-R), which have drastically higher odor thresholds (are odorless) or different pharmacological properties. -
Quinone Addition: In plant matrices, polyphenol oxidase (PPO) generates quinones. Thiols react via Michael addition to form Thiol-Quinone Adducts .[1] This effectively "strips" the aroma from the product and is irreversible.
Figure 3: Thiol Degradation Pathways
Caption: Major loss pathways: Reversible oxidation to disulfides vs. irreversible loss via quinone trapping.[1]
Detailed Protocol: DTDP-Based Quantification of Volatile Thiols
Objective: Quantification of 3-MH and 3-MHA in complex aqueous matrices (e.g., wine or fruit juice) with a Limit of Quantitation (LOQ) < 5 ng/L.
Reagents:
-
Derivatizing Agent: 4,4'-dithiodipyridine (DTDP), 10 mM in methanol.
-
Internal Standard: Deuterated 3-MH (
-3MH). -
Buffer: EDTA (5 mM) / Ascorbic Acid (10 mM) solution (to chelate metals and prevent pre-derivatization oxidation).
Step-by-Step Procedure:
-
Sample Preparation:
-
Aliquot 50 mL of sample into a centrifuge tube.
-
Immediately add 50 µL of Internal Standard solution.
-
Add 1 mL of EDTA/Ascorbic Acid buffer to inhibit enzymatic oxidation.
-
-
Derivatization:
-
Add 500 µL of DTDP solution.
-
Adjust pH to 7.0 ± 0.2 using NaOH (1M). Note: The reaction is pH-dependent; pH 7 optimizes the nucleophilic attack of the thiolate ion.
-
Incubate at room temperature for 20 minutes.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (500 mg) with Methanol (5 mL) followed by Water (5 mL).
-
Load the derivatized sample at a flow rate of ~2 mL/min.
-
Wash with 5 mL of 10% Methanol/Water.
-
Elute analytes with 3 mL of pure Methanol.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Detection: Electrospray Ionization (ESI) in Positive Mode.
-
MRM Transitions: Monitor the specific mass shift corresponding to the pyridine-thiol moiety addition.
-
Self-Validation Check:
-
Linearity:
over 10–5000 ng/L range.[1] -
Recovery: Spike samples at 100 ng/L; acceptable recovery is 85–115%.[1]
-
Stability:[1][3] Derivatized samples are stable for 48 hours at 4°C (unlike free thiols).
References
-
Roland, A., et al. (2011).[10] Flavor chemistry of wine volatile thiols.[3] Chemical Reviews. Link
-
Capone, D. L., et al. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and HPLC-MS/MS. Analytical Chemistry.[9] Link
-
Perpète, P., et al. (2006). Methionine catabolism in Saccharomyces cerevisiae. FEMS Yeast Research. Link
-
Vichi, S., et al. (2015). Analysis of volatile thiols in alcoholic beverages by simultaneous derivatization/extraction and LC-HRMS. Food Chemistry.[2][3][7][8][9][12] Link
-
Gonda, I., et al. (2013). Catabolism of L-methionine in the formation of sulfur and other volatiles in melon (Cucumis melo L.) fruit.[13] The Plant Journal. Link
Sources
- 1. Showing Compound Methyl 2-(methylthio)acetate (FDB014356) - FooDB [foodb.ca]
- 2. escarpmentlabs.com [escarpmentlabs.com]
- 3. Vine nitrogen status and volatile thiols and their precursors from plot to transcriptome level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulatory Networks Governing Methionine Catabolism into Volatile Organic Sulfur-Containing Compounds in Clonostachys rosea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario [mdpi.com]
- 7. methyl 2-(methyl thio) acetate, 16630-66-3 [thegoodscentscompany.com]
- 8. ethyl methyl mercaptopropionate, 13327-56-5 [thegoodscentscompany.com]
- 9. Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hort [journals.ashs.org]
- 12. mdpi.com [mdpi.com]
- 13. Catabolism of L-methionine in the formation of sulfur and other volatiles in melon (Cucumis melo L.) fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimization and Validation of HS-SPME for Methyl 4-(methylthio)butanoate Quantification
Introduction & Chemical Context
Methyl 4-(methylthio)butanoate is a volatile thioether ester widely recognized in flavor chemistry for its distinct sensory profile, ranging from "fruity/cheesy" at low concentrations (characteristic of certain melons and surface-ripened cheeses like Limburger) to "sulfurous/cabbage-like" at higher concentrations.
Critical Nomenclature Note: While sometimes referred to as "Methyl 4-sulfanylbutanoate," this molecule is a thioether (
Why HS-SPME?
Traditional liquid-liquid extraction (LLE) often results in solvent co-elution and loss of highly volatile sulfur compounds (VSCs). Headspace SPME (HS-SPME) is the superior choice for this analyte because:
-
Matrix Isolation: It separates the volatile ester from complex non-volatile matrices (e.g., fats in cheese, sugars in wine).
-
Sensitivity: It provides pre-concentration factors of
to , essential for detecting the low odor thresholds (ppb range) of sulfur volatiles. -
Solvent-Free: Eliminates the use of solvents like dichloromethane, which can obscure early-eluting sulfur peaks.
Experimental Design: The Causality of Choice
Fiber Selection: The Tri-Phase Advantage
For Methyl 4-(methylthio)butanoate, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber (50/30 µm) is the recommended standard.
-
Mechanism: This "Grey" fiber combines three retention mechanisms.
-
PDMS (Liquid phase): Retains the non-polar ester backbone.
-
DVB (Adsorbent): Traps larger volatiles and aromatics.
-
Carboxen (Adsorbent): Critical for retaining the small, sulfur-containing fragment.
-
-
Alternative: A CAR/PDMS (Black) fiber is a viable alternative if maximum sensitivity for only small VSCs is required, but it may show displacement effects (competition) if the sample matrix contains high concentrations of larger terpenes or alcohols.
Thermodynamics & Matrix Modification
-
Salting Out (Ionic Strength): The addition of NaCl (saturation or
) decreases the solubility of organic volatiles in the aqueous phase, significantly increasing the partition coefficient ( ) into the headspace. -
Incubation Temperature: A range of 40°C – 60°C is optimal.
-
< 40°C: Equilibration is too slow.
-
60°C: Risk of matrix degradation (Maillard reactions in food samples) or desorption of highly volatile interferences.
-
-
pH Control: Maintain pH 4.0–6.0. Extreme high pH can hydrolyze the ester; extreme low pH can alter the matrix ionic strength unpredictably.
Detailed Protocol
Materials & Reagents
-
Internal Standard (IS): Methyl thioacetate (CAS 1534-08-3) or Ethyl methyl sulfide. Note: Deuterated standards are preferred if available.
-
Matrix Modifier: Sodium Chloride (NaCl), analytical grade, baked at 400°C to remove organics.
-
Vials: 20 mL headspace vials with magnetic screw caps and PTFE/Silicone septa.
Sample Preparation Workflow
| Step | Action | Technical Rationale |
| 1 | Weighing | Weigh 2.0 g (solid/semi-solid) or pipet 5.0 mL (liquid) sample into a 20 mL vial. |
| 2 | Salting Out | Add 1.5 g NaCl (for 5mL liquid) or 3 mL saturated NaCl solution (for solids). |
| 3 | IS Addition | Add 5 µL of Internal Standard solution (e.g., 10 ppm in Methanol). |
| 4 | Sealing | Immediately cap with PTFE/Silicone septum. Vortex for 30s. |
SPME Automated Method (e.g., PAL System)
-
Incubation: 10 minutes at 50°C with agitation (500 rpm).
-
Why: Ensures the headspace concentration reaches equilibrium with the sample.
-
-
Extraction: Insert DVB/CAR/PDMS fiber into headspace. Extract for 30 minutes at 50°C .
-
Why: Carboxen is a microporous adsorbent; it requires sufficient time for analytes to diffuse into the pores.
-
-
Desorption: Insert fiber into GC inlet. Desorb for 3 minutes at 250°C (Splitless mode).
-
Why: High temp ensures complete release of sulfur compounds from the active Carboxen sites, preventing carryover.
-
GC-MS Configuration
| Parameter | Setting |
| Column | DB-WAX or VF-WAXms (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet | 250°C, Splitless (Purge on @ 1.0 min) |
| Liner | SPME-specific liner (0.75mm ID) to minimize band broadening. |
| Oven Program | 40°C (hold 2 min) |
| Transfer Line | 250°C |
| MS Source | 230°C (EI mode, 70 eV) |
| Acquisition | SIM Mode (Selected Ion Monitoring) for quantitation. |
Target Ions for SIM:
-
Quant Ion: m/z 61 (Base peak,
fragment) -
Qual Ions: m/z 148 (Molecular Ion), m/z 75, m/z 47.
Visualization of the Workflow
The following diagram illustrates the competitive adsorption mechanism and the analytical workflow.
Caption: Schematic of the HS-SPME thermodynamic process, highlighting the role of salt and competitive adsorption on the tri-phase fiber.
Validation & Quality Control
To ensure the protocol is self-validating, perform the following checks:
Linearity and Range
Prepare a calibration curve in a "model matrix" (e.g., 12% ethanol/water for wine, or deodorized oil/water emulsion for cheese) rather than pure solvent. Matrix matching is crucial for SPME.
-
Target Range: 1 µg/L to 500 µg/L (ppb).
-
Acceptance:
.
Carryover Check
Sulfur compounds stick to metal surfaces.
-
Test: Run a blank fiber injection immediately after the highest calibration standard.
-
Remediation: If carryover > 1%, increase desorption time to 5-10 minutes or bake the fiber at 260°C for 30 mins.
Fiber Competition (Displacement)
If analyzing samples with high ethanol or terpene content, the Carboxen sites may saturate.
-
Validation: Spike the sample with a known amount of analyte.[1] If recovery is < 80% compared to a water blank, dilute the sample (e.g., 1:10) to relieve fiber saturation.
References
-
Fedrizzi, B., et al. (2007). Concurrent quantification of light and heavy sulphur volatiles in wine by headspace solid-phase microextraction coupled with gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry.
-
Mestres, M., et al. (1999). Headspace solid-phase microextraction of sulphides and disulphides using Carboxen-polydimethylsiloxane fibers in the analysis of wine aroma. Journal of Chromatography A.
-
Sigma-Aldrich (Supelco). Solid Phase Microextraction (SPME) Troubleshooting Guide.
-
National Institute of Standards and Technology (NIST). Methyl 4-(methylthio)butanoate Mass Spectrum. NIST Chemistry WebBook, SRD 69.
Sources
Application Notes and Protocols for the Extraction of Volatile Sulfur Compounds from Wine Matrices
Introduction: The Double-Edged Sword of Sulfur in Wine Aroma
Volatile sulfur compounds (VSCs) represent a class of molecules that wield a profound influence on the sensory profile of wine. Their impact is remarkably concentration-dependent; at low levels, they can contribute desirable complex aromas such as passion fruit, grapefruit, and roasted coffee, while at higher concentrations, they are responsible for offensive off-odors reminiscent of rotten eggs, cooked cabbage, or garlic.[1] The challenge for winemakers and researchers lies in understanding and controlling the formation and concentration of these potent odorants.[2] Accurate quantification of VSCs is therefore paramount, yet their analysis is notoriously difficult due to their low concentrations (often at ng/L levels), high volatility, and the chemical complexity of the wine matrix itself.[3][4]
This document provides a comprehensive guide to the extraction of VSCs from wine for analytical purposes. It is designed for researchers, scientists, and quality control professionals in the wine industry and related fields. We will delve into the theoretical underpinnings of the most effective extraction techniques, provide detailed, field-proven protocols, and offer insights into the critical choices that ensure data integrity and trustworthiness.
Navigating the Wine Matrix: A Key Challenge
The wine matrix is a complex aqueous solution of ethanol, sugars, organic acids, phenols, and other non-volatile components.[5] This matrix significantly influences the partitioning of volatile compounds between the liquid and headspace, a phenomenon known as the "matrix effect".[6][7] Ethanol, in particular, has a pronounced effect, with studies showing a sharp decrease in the detectability of VSCs even at low concentrations.[3][8] Therefore, a primary consideration in method development is the mitigation of these matrix effects to ensure accurate and reproducible quantification. Common strategies include sample dilution and the use of appropriate internal standards.[3]
Core Extraction Techniques for Volatile Sulfur Compounds
The choice of extraction technique is critical and depends on the specific VSCs of interest, the desired sensitivity, and the available instrumentation. The most common and effective methods are headspace techniques, which minimize matrix interference by analyzing the vapor phase above the wine sample.[9][10]
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, convenient, and widely used technique for the extraction of volatile and semi-volatile compounds.[11] It relies on the partitioning of analytes from the sample headspace onto a coated fiber, followed by thermal desorption into a gas chromatograph (GC).[9]
Principle of Operation: A fused silica fiber coated with a stationary phase is exposed to the headspace of the wine sample. VSCs partition between the wine, the headspace, and the fiber coating until equilibrium is reached. The fiber is then withdrawn and inserted into the hot injector of a GC, where the trapped analytes are thermally desorbed and transferred to the analytical column.
Causality Behind Experimental Choices:
-
Fiber Coating: The choice of fiber coating is crucial for selective and efficient extraction. For the broad range of VSCs found in wine, a fiber with a combination of adsorbents is often preferred. The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a popular choice due to its ability to trap a wide range of analytes with varying polarities and molecular weights.[3][12]
-
Extraction Time and Temperature: These parameters are optimized to ensure that equilibrium is reached for the target analytes without promoting artifact formation. Higher temperatures increase the vapor pressure of the analytes, facilitating their transfer to the headspace, but can also lead to the degradation of thermally labile compounds.
-
Sample Dilution and Salt Addition: Diluting the wine sample with water (e.g., to 2.5-5% v/v ethanol) is a common strategy to reduce the matrix effect caused by ethanol.[3] The addition of salt (e.g., NaCl) increases the ionic strength of the sample, which can enhance the partitioning of volatile compounds into the headspace, a phenomenon known as the "salting-out" effect.[3]
Experimental Workflow Diagram:
Caption: Workflow for VSC analysis using HS-SPME.
Detailed Protocol for HS-SPME:
-
Sample Preparation:
-
Pipette 5 mL of wine into a 20 mL headspace vial.
-
Add an appropriate internal standard solution (e.g., thiophene).[3]
-
Add 5 mL of deionized water to dilute the sample.
-
Add 2 g of NaCl to the vial.
-
Immediately seal the vial with a PTFE-faced silicone septum.
-
-
Extraction:
-
Place the vial in a heating block or water bath equipped with a magnetic stirrer.
-
Incubate the sample at 40°C for 10 minutes with constant agitation (e.g., 500 rpm) to allow for equilibration between the liquid and headspace phases.
-
Expose a preconditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C.
-
-
Desorption and Analysis:
-
Retract the fiber into the needle and immediately insert it into the heated injector of the GC.
-
Desorb the analytes for 5 minutes at 250°C in splitless mode.
-
Start the GC run for the separation and detection of the VSCs.
-
Stir Bar Sorptive Extraction (SBSE)
SBSE is a highly sensitive extraction technique that utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS) to extract analytes from a liquid sample.[13]
Principle of Operation: The coated stir bar is placed in the wine sample and stirred for a defined period. Analytes partition from the sample into the PDMS coating. After extraction, the stir bar is removed, rinsed, dried, and then thermally desorbed in a dedicated unit connected to a GC.
Causality Behind Experimental Choices:
-
Coating Material: PDMS is a non-polar stationary phase, making it suitable for the extraction of a wide range of volatile and semi-volatile compounds. For more polar compounds, stir bars with other coatings are available.[14]
-
Extraction Time and Stirring Speed: Longer extraction times and higher stirring speeds generally lead to higher analyte recovery, but these parameters need to be optimized to avoid excessively long analysis times and potential sample degradation.
-
Sample pH: The pH of the wine can influence the extraction efficiency of certain VSCs, particularly thiols. Adjusting the pH may be necessary for optimal recovery of specific compounds.
Experimental Workflow Diagram:
Caption: Workflow for VSC analysis using SBSE.
Detailed Protocol for SBSE:
-
Sample Preparation:
-
Place 10 mL of wine into a 20 mL vial.
-
Add an appropriate internal standard.
-
Add a PDMS-coated stir bar (e.g., 10 mm length, 0.5 mm film thickness).
-
-
Extraction:
-
Stir the sample at 1000 rpm for 60 minutes at room temperature.[15]
-
-
Stir Bar Removal and Cleanup:
-
Remove the stir bar with clean forceps.
-
Rinse the stir bar with a small amount of deionized water.
-
Gently dry the stir bar with a lint-free tissue.
-
-
Thermal Desorption and Analysis:
-
Place the stir bar in a thermal desorption tube.
-
Transfer the tube to the thermal desorption unit coupled to the GC-MS.
-
Desorb the analytes (e.g., from 40°C to 250°C at 60°C/min, hold for 5 min).
-
Cryofocus the desorbed analytes at a low temperature (e.g., -10°C) before injection into the GC column.
-
Solvent-Assisted Flavor Evaporation (SAFE)
SAFE is a specialized distillation technique used to isolate volatile compounds from complex matrices under high vacuum and at low temperatures.[16] It is particularly well-suited for the analysis of thermally labile compounds and for obtaining a comprehensive volatile profile.[17]
Principle of Operation: The wine sample, mixed with a solvent, is introduced into a vacuum chamber. The high vacuum allows for the distillation of volatile compounds at low temperatures (typically 40-50°C), preventing thermal degradation and artifact formation.[16] The distillate is collected in a cooled trap.
Causality Behind Experimental Choices:
-
Solvent Choice: A low-boiling-point solvent that is immiscible with water, such as dichloromethane, is typically used to assist in the extraction and subsequent concentration steps.
-
Vacuum and Temperature: The combination of high vacuum and low temperature is the cornerstone of the SAFE technique, ensuring the gentle isolation of volatile compounds.
-
Post-Extraction Concentration: The collected distillate is typically concentrated using a gentle stream of nitrogen to remove the solvent and enrich the analytes before GC analysis.
Experimental Workflow Diagram:
Caption: Workflow for VSC analysis using SAFE.
Detailed Protocol for SAFE:
-
Sample Preparation:
-
Mix 100 mL of wine with 50 mL of dichloromethane in the SAFE apparatus sample flask.
-
Add an appropriate internal standard.
-
-
Distillation:
-
Apply a high vacuum (approximately 10^-5 mbar) to the SAFE apparatus.
-
Gently heat the sample flask to 40°C.
-
Cool the collection traps with liquid nitrogen.
-
Allow the distillation to proceed for 1-2 hours.
-
-
Extract Concentration:
-
Thaw the collection traps and transfer the distillate to a concentration tube.
-
Dry the extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of approximately 200 µL under a gentle stream of nitrogen.
-
-
Analysis:
-
Inject an aliquot of the concentrated extract into the GC for analysis.
-
Derivatization of Thiols: Enhancing Detectability
For the analysis of certain thiols (mercaptans), derivatization may be necessary to improve their chromatographic properties and detection sensitivity.[18] Silylation is a common derivatization technique where an active hydrogen in the thiol group is replaced by a non-polar trimethylsilyl (TMS) group.[19][20] This increases the volatility and thermal stability of the compound.[18]
Analytical Finish: The Power of Selective Detection
The choice of detector for the GC analysis of VSCs is critical for achieving the required sensitivity and selectivity.
-
Sulfur Chemiluminescence Detector (SCD): The SCD is highly specific for sulfur-containing compounds and provides an equimolar response, meaning the signal is directly proportional to the number of sulfur atoms in the molecule.[21][22][23] This makes it an excellent choice for the quantitative analysis of VSCs without interference from other co-eluting compounds.[24]
-
Mass Spectrometry (MS): MS provides structural information, allowing for the positive identification of compounds. When coupled with comprehensive two-dimensional gas chromatography (GCxGC-TOFMS), it offers exceptional separation power and sensitivity for the analysis of complex volatile profiles.[25][26][27]
Data Presentation: A Comparative Overview of Extraction Techniques
| Feature | HS-SPME | SBSE | SAFE |
| Principle | Headspace adsorption | Liquid-phase sorption | Vacuum distillation |
| Sample Volume | Small (5-10 mL) | Small to moderate (10-50 mL) | Large (100-500 mL) |
| Solvent Use | Solvent-free | Solvent-free | Requires solvent |
| Sensitivity | Good | Excellent | Excellent |
| Throughput | High (amenable to automation) | Moderate | Low |
| Selectivity | Dependent on fiber coating | Dependent on coating | Less selective |
| Artifact Formation | Low risk | Low risk | Very low risk |
| Best Suited For | Routine screening, quantitative analysis of target VSCs | Trace analysis, discovery of novel VSCs | Comprehensive volatile profiling, analysis of thermally labile compounds |
Conclusion: A Validated Approach to VSC Analysis
The accurate measurement of volatile sulfur compounds in wine is a challenging but essential task for quality control and research. The extraction techniques and protocols outlined in this guide provide a robust framework for achieving reliable and reproducible results. By understanding the principles behind each method and carefully considering the experimental parameters, researchers can confidently navigate the complexities of the wine matrix and gain valuable insights into the chemistry of wine aroma. The implementation of a self-validating system, including the use of appropriate internal standards and quality control samples, is crucial for ensuring the trustworthiness of the data generated.
References
-
A.L. Robinson, P.K. Boss, H. Heymann, P.S. Solomon, R.D. Trengove. Development of a sensitive non-targeted method for characterizing the wine volatile profile using headspace solid-phase microextraction comprehensive two-dimensional gas chromatography time-of-flight mass spectrometry. J. Chromatogr. A2011 , 1218, 504–517. [Link]
-
H.S. Al-Rehaily, A.J. Al-Howiriny, M.A. Al-Sohaibani, M.S. Ahmad. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity. Saudi J. Biol. Sci.2021 , 28, 1618-1625. [Link]
-
The Australian Wine Research Institute. Removal of volatile sulfur compounds. [Link]
-
J.D. Hixson, M.A. Drake, K.L. Wilkinson. Comprehensive Study of Volatile Compounds in Two Australian Rosé Wines: Aroma Extract Dilution Analysis (AEDA) of Extracts Prepared Using Solvent-Assisted Flavor Evaporation (SAFE) or Headspace Solid-Phase Extraction (HS-SPE). J. Agric. Food Chem.2021 , 69, 1051-1061. [Link]
-
M.A. Pozo-Bayón, E. Moreno-Arribas. Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds. Foods2020 , 9, 1296. [Link]
-
A. Lonvaud-Funel. New Insights into the Origin of Volatile Sulfur Compounds during Wine Fermentation and Their Evolution during Aging. Beverages2022 , 8, 20. [Link]
-
P. Rubio-Bretón, E. P. Pérez-Álvarez, T. Garde-Cerdán. Optimization and comparison of stir bar sorptive extraction and multi-stir bar sorptive extraction for the analysis of volatile compounds in grape must. LWT2022 , 169, 114013. [Link]
-
Nanaimo Winemakers.org. Understanding and eliminating sulfur- related aroma defects in wine. [Link]
-
M. M. K. Woźniak, M. Wretowska, D. R. de la Ossa, J. Giełżecka-Kocurek, K. J. Grembecka. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules2020 , 25, 1256. [Link]
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D. A. C. B. S. Harrison, M. C. Qian. Progress on Volatile Sulfur Compound Analysis in Wine. J. Agric. Food Chem.2011 , 59, 8349-8359. [Link]
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E. J. De-la-fuente-blanco, M. A. Sáenz-Navajas, V. Ferreira. Selective Determination of Volatile Sulfur Compounds in Wine by Gas Chromatography with Sulfur Chemiluminescence Detection. J. Agric. Food Chem.2010 , 58, 10069-10076. [Link]
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F. Tat, G. Montevecchi, F. Masino, A. Antonelli, M. A. Becchi, A. Ricci. Occurrence and Analysis of Sulfur Compounds in Wine. Foods2021 , 10, 124. [Link]
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R. M. Callejón, R. M. Pérez, A. M. Troncoso, M. L. Morales. The effect of wine matrix on the initial release of volatile compounds and their evolution in the headspace. Food Chem.2022 , 384, 132512. [Link]
-
Organomation. Understanding Solvent-Assisted Flavor Evaporation (SAFE). [Link]
-
M. C. Qian, C. R. Davis. Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection. J. Chromatogr. A2019 , 1603, 168-175. [Link]
-
M. A. Pozo-Bayón, E. Moreno-Arribas. Headspace solid-phase microextraction for wine volatile analysis. In Wine Analysis. Humana Press, New York, NY, 2012 , pp. 119-132. [Link]
-
M. C. S. de la Ossa, M. L. M. Pérez-Serradilla, M. L. M. de Castro. Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. Molecules2021 , 26, 337. [Link]
-
S. M. Rocha, V. I. Sevindik, R. Perestrelo, J. S. Câmara. Comprehensive Two-Dimensional Gas Chromatography with a TOF MS Detector—An Effective Tool to Trace the Signature of Grape Varieties. Separations2024 , 11, 124. [Link]
-
E. J. De-la-fuente-blanco, M. A. Sáenz-Navajas, V. Ferreira. Selective Determination of Volatile Sulfur Compounds in Wine by Gas Chromatography with Sulfur Chemiluminescence Detection. ResearchGate. [Link]
-
Y. Zhang, Y. Wang, D. D. Wang, Y. J. Wang, X. Q. Chen. Tea Aroma Analysis Based on Solvent-Assisted Flavor Evaporation Enrichment. J. Vis. Exp.2023 , (195), e65313. [Link]
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M. Mestres, O. Busto, J. Guasch. Application of headspace solid-phase microextraction to the determination of sulphur compounds with low volatility in wines. J. Chromatogr. A2002 , 945, 211-219. [Link]
-
R. M. Callejón, R. M. Pérez, A. M. Troncoso, M. L. Morales. The remarkable effects of the non-volatile matrix of wine on the release of volatile compounds evaluated by analysing their release to the headspaces. OENO One2024 , 58, 1-13. [Link]
-
K. Nakashima, K. Akiyama, K. Hamai, S. A. A. T. Nakashima. Derivatization of thiol-containing compounds. J. Chromatogr. B Biomed. Sci. Appl.1998 , 717, 227-243. [Link]
-
M. M. K. Woźniak, M. Wretowska, D. R. de la Ossa, J. Giełżecka-Kocurek, K. J. Grembecka. Application of Comprehensive 2D Gas Chromatography Coupled with Mass Spectrometry in Beer and Wine VOC Analysis. Molecules2021 , 26, 4141. [Link]
-
E. J. De-la-fuente-blanco, M. A. Sáenz-Navajas, V. Ferreira. Selective determination of volatile sulfur compounds in wine by gas chromatography with sulfur chemiluminescence detection. J. Agric. Food Chem.2010 , 58, 10069-10076. [Link]
-
T. D. Schug, M. Schug, W. Voelter. Development of the Automated Solvent-Assisted Flavor Evaporation and its Application to the Identification of the Key Odorants. mediaTUM. [Link]
-
C. Wang, Y. Liu, Y. Fan, X. Li, Y. Liu, C. Duan, G. Yan. Analysis of Volatile Organic Compounds in Wines from Vitis amurensis Varieties in Xinjiang, China. Foods2022 , 11, 1944. [Link]
-
R. M. Callejón, R. M. Pérez, A. M. Troncoso, M. L. Morales. Study of relations between wine matrices and released volatile compounds. ResearchGate. [Link]
-
J.D. Hixson, M.A. Drake, K.L. Wilkinson. Comprehensive Study of Volatile Compounds in Two Australian Rosé Wines: Aroma Extract Dilution Analysis (AEDA) of Extracts Prepared Using Solvent-Assisted Flavor Evaporation (SAFE) or Headspace Solid-Phase Extraction (HS-SPE). ResearchGate. [Link]
-
C. M. Kalua, P. K. Boss. Interactions between wine volatile compounds and grape and wine matrix components influence aroma compound headspace partitioning. J. Agric. Food Chem.2009 , 57, 10441-10450. [Link]
-
D. Elpa, A. M. P. de la Ossa, M. L. M. Pérez-Serradilla, M. L. M. de Castro. NEW STIR BAR SORPTIVE EXTRACTION (SBSE) METHOD FOR THE ANALYSIS OF MEDIUM-LEVEL VOLATILE THIOLS IN WINE. Infowine. [Link]
-
A. de Villiers, T. Tredoux, J. Vestner, H. H. Nieuwoudt, M. du Toit. Characterisation of volatile components of Pinotage wines using comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GC × GC–TOFMS). ResearchGate. [Link]
-
Chemistry LibreTexts. Derivatization. [Link]
-
M. Mestres, O. Busto, J. Guasch. Analysis of organic sulfur compounds in wine aroma. J. Chromatogr. A2000 , 881, 569-581. [Link]
-
V. Ferreira, M. A. Pozo-Bayón, J. Cacho. Effects of the Nonvolatile Matrix on the Aroma Perception of Wine. J. Agric. Food Chem.2010 , 58, 4835-4841. [Link]
-
Agilent. Agilent Model 355Sulfur Chemiluminescence Detector (SCD): Wine Samples. [Link]
-
R. M. Callejón, A. M. Troncoso, M. L. Morales. Stir bar sorptive extraction for the determination of volatile compounds in oak-aged wines. J. Chromatogr. A2008 , 1198-1199, 136-143. [Link]
-
D. Cozzolino. The analysis of grapes, wine, and other alcoholic beverages by infrared spectroscopy. Appl. Spectrosc. Rev.2010 , 45, 458-484. [Link]
-
R. M. Callejón, A. M. Troncoso, M. L. Morales. Optimisation of stir bar sorptive extraction for the analysis of volatile phenols in wines. J. Chromatogr. A2003 , 1012, 165-171. [Link]
-
Phenomenex. Derivatization for Gas Chromatography. [Link]
-
Agilent Technologies. Sulfur Chemiluminescence Detectors for Gas Chromatography. [Link]
-
S. M. Rocha, V. I. Sevindik, R. Perestrelo, J. S. Câmara. Comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry of monoterpenoids as a powerful tool for grape origin traceability. J. Chromatogr. A2007 , 1161, 292-299. [Link]
-
Y. He, H. H. Jeleń. Comprehensive two dimensional gas chromatography – Time of flight mass spectrometry (GC×GC-TOFMS) for the investigation of botanical origin of raw spirits. Food Chem.2025 , 464, 139418. [Link]
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preparation of standard solutions of Methyl 4-sulfanylbutanoate for calibration
Abstract & Scope
This Application Note (AN) details the rigorous protocol for the preparation, handling, and storage of Methyl 4-sulfanylbutanoate (CAS: 39257-91-5), also known as Methyl 4-mercaptobutyrate. This compound is a potent volatile thiol used in flavor chemistry and pharmaceutical intermediate synthesis.[1]
The Critical Challenge: Like all terminal thiols, Methyl 4-sulfanylbutanoate is thermodynamically unstable in the presence of oxygen and trace metal ions, rapidly oxidizing to its disulfide dimer (Dimethyl 4,4'-disulfanediyldibutanoate). This degradation compromises calibration curves, leading to significant quantitation errors (up to 40% loss within hours).[1]
This guide provides a self-validating protocol utilizing gravimetric preparation, inert gas shielding, and specific solvent matrices to ensure <1% degradation over a 6-month shelf life.
Compound Profile & Safety[1]
| Property | Specification | Notes |
| IUPAC Name | Methyl 4-sulfanylbutanoate | Synonym: Methyl 4-mercaptobutyrate |
| CAS Number | 39257-91-5 | Verify against CoA; often confused with acid form |
| Molecular Weight | 134.20 g/mol | C₅H₁₀O₂S |
| Boiling Point | ~180 °C (Predicted) | Volatile; significant vapor pressure at RT |
| Odor Threshold | ppb level | STENCH: "Rotten egg" / "Sulfury-fruity" |
| Solubility | Alcohols, Ethers, DCM | Poorly soluble in water |
Safety Directive:
-
Engineering Controls: All operations must be performed in a certified chemical fume hood.[1]
-
PPE: Double nitrile gloves (thiol permeation resistance), safety goggles, and lab coat.
-
Waste: Segregate as "P-listed" or thiol-specific waste; do not mix with oxidizers (e.g., bleach) as this generates heat and toxic SOx fumes.
Materials & Equipment
Reagents
-
Primary Solvent: Methanol (LC-MS Grade) or Ethanol (Absolute, Anhydrous). Note: Avoid ethers if peroxides are suspected.
-
Stabilizers (Optional but Recommended):
-
EDTA (Disodium salt): Chelates trace metals (Cu²⁺, Fe³⁺) that catalyze oxidation.
-
Ascorbic Acid: Acts as a sacrificial antioxidant.[1]
-
-
Inert Gas: Argon (preferred due to density > air) or Nitrogen (99.999%).[1]
Equipment
-
Balance: Analytical balance readable to 0.01 mg (0.00001 g).[1]
-
Vials: Amber glass vials with PTFE-lined screw caps (2 mL, 4 mL, 20 mL).
-
Syringes: Gastight syringes (Hamilton type) for liquid transfer.[1]
Protocol: Gravimetric Preparation of Stock Standards
Principle: Volumetric preparation is discouraged due to the volatility of the thiol and the temperature-dependence of solvent density. Gravimetric preparation offers traceability and higher accuracy.[1]
Step 1: Preparation of the "Zero-Oxygen" Solvent
Dissolved oxygen is the primary enemy.
-
Sparge the Primary Solvent (Methanol/Ethanol) with Argon/Nitrogen for 15 minutes.[1]
-
(Optional for trace analysis) Add 10 mg/L EDTA and 50 mg/L Ascorbic Acid to the solvent to create a "Stabilized Diluent."[1]
Step 2: Primary Stock Solution (Concentration ~ 1000 mg/kg)
-
Place an empty, dry 20 mL amber vial with a septum cap on the balance. Tare the balance.
-
Add approximately 10 mL of Zero-Oxygen Solvent . Record mass (
).[1] -
Using a gastight syringe, withdraw ~10 mg (approx. 9-10 µL) of pure Methyl 4-sulfanylbutanoate.[1]
-
Inject the analyte below the surface of the solvent.[1]
-
Immediately recap.[1][3][4][5] Record the final mass. Calculate mass of analyte (
) by difference.[1] -
Purge Headspace: Insert a needle connected to Argon gas through the septum (do not bubble liquid) and a vent needle.[1] Purge headspace for 30 seconds.
Calculation:
Step 3: Secondary & Working Standards
-
Perform serial dilutions using the Stabilized Diluent .[1]
-
Critical: Always purge the headspace of every vial with Argon immediately after sealing.[1]
-
Storage: Store at -20°C or -80°C. Shelf life: 6 months (Stock), 1 week (Working).
Visualization: Stability & Oxidation Logic
The following diagram illustrates the oxidation pathway and the intervention points implemented in this protocol.
Figure 1: Mechanism of thiol oxidation and critical control points (Argon, EDTA) to prevent disulfide formation.
Quality Control & Troubleshooting
Self-Validating Check: Before running a calibration curve, inject the Primary Stock (diluted 1:100) into the GC-MS/LC-MS.
-
Pass: Single sharp peak at expected Retention Time.
-
Fail: Presence of a secondary peak at a later retention time (approx.[1] 2x MW).[1][4] This is the disulfide dimer.[1]
| Issue | Cause | Solution |
| Double Peaks | Oxidation occurred.[1] | Remake stock; ensure Argon purge was sufficient.[1] |
| Low Response | Adsorption to glass.[1] | Use silanized glass inserts or add 0.1% Formic Acid.[1] |
| Retention Shift | Matrix effect. | Use Matrix-Matched Calibration (e.g., synthetic wine).[1] |
References
-
PubChem. (2023).[1][6] Methyl 4-mercaptobutyrate (Compound).[1][6][7] National Library of Medicine.[1][4] [Link] (Note: Link directs to the anion/acid record; specific ester data derived from chemical vendors).
-
Roland, A., et al. (2011).[1] "Influence of oxidation on the aroma composition of wine."[1] Aust. J. Grape Wine Res.[1] (Context on thiol oxidation mechanisms). [Link]
-
Mateo-Vivaracho, L., et al. (2009).[1][3] "Automated analysis of volatile thiols." Journal of Chromatography A. (Methodology for thiol stabilization). [Link]
Sources
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enzymatic synthesis of Methyl 4-sulfanylbutanoate using lipases
Application Note: Enzymatic Synthesis of Methyl 4-sulfanylbutanoate Using Lipases
Part 1: Executive Summary & Strategic Rationale
The Challenge:
The synthesis of Methyl 4-sulfanylbutanoate (also known as Methyl 4-mercaptobutyrate) presents a specific chemoselective challenge. Traditional Fischer esterification using strong mineral acids (
The Solution: This protocol utilizes biocatalysis to achieve high-yield esterification under mild, neutral conditions. By employing Candida antarctica Lipase B (CALB), immobilized as Novozym 435 , we drive the esterification of 4-mercaptobutyric acid with methanol.
Key Advantages:
-
Chemoselectivity: The lipase targets the carboxyl group exclusively, leaving the nucleophilic thiol intact.
-
Mild Conditions: Reaction proceeds at 30–40°C, preventing thermal degradation and thiol oxidation.
-
Sustainability: Reusable immobilized catalyst and elimination of corrosive acid waste streams.
Part 2: Mechanistic Insight
The reaction follows a Ping-Pong Bi-Bi mechanism .[1][2] Unlike chemical esterification, which relies on protonation of the carbonyl oxygen, the lipase utilizes a catalytic triad (Ser-His-Asp) to activate the substrate.
-
Acyl-Enzyme Formation: The nucleophilic serine residue in the lipase active site attacks the carbonyl carbon of 4-mercaptobutyric acid, releasing a water molecule and forming a covalent acyl-enzyme intermediate.
-
Deacylation: Methanol enters the active site and attacks the acyl-enzyme complex.
-
Product Release: Methyl 4-sulfanylbutanoate is released, and the free enzyme is regenerated.
Critical Consideration - The Thiol Group: While thiols can act as nucleophiles (forming thioesters), CALB exhibits a strong preference for O-nucleophiles (alcohols) over S-nucleophiles in esterification reactions. Consequently, the formation of the desired oxy-ester is kinetically favored over the thioester polymerization, provided methanol is present in sufficient quantity.
Figure 1: Simplified Ping-Pong Bi-Bi mechanism for the lipase-catalyzed esterification of 4-mercaptobutyric acid.
Part 3: Materials & Equipment
Reagents:
-
Substrate: 4-Mercaptobutyric acid (>95% purity). Note: If liquid is viscous or cloudy, check for disulfide formation.
-
Acyl Acceptor: Methanol (Anhydrous, 99.8%).
-
Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B).[3][4]
-
Solvent: n-Hexane or n-Heptane (HPLC Grade). Hydrophobic solvents preserve the essential water layer on the enzyme.
-
Drying Agent: Molecular Sieves (3Å or 4Å), activated.
-
Inert Gas: Nitrogen (
) or Argon.
Equipment:
-
Thermostatic orbital shaker (set to 200 rpm).
-
Screw-capped glass vials (20 mL) or round-bottom flask with septum.
-
GC-MS or TLC for monitoring.
Part 4: Experimental Protocol
Step 1: Reaction Setup
-
Preparation: Activate molecular sieves by heating at 200°C for 3 hours or use fresh commercial activated sieves.
-
Solvent System: In a 20 mL glass vial, dissolve 1.20 g (10 mmol) of 4-mercaptobutyric acid in 10 mL of n-hexane .
-
Methanol Addition (Stepwise): Add 0.4 mL (10 mmol) of anhydrous methanol.
-
Expert Tip: Methanol can strip the essential water layer from the lipase, deactivating it. Do not add the full stoichiometric excess of methanol at once. We will add it in 3 aliquots.
-
-
Enzyme Loading: Add 60 mg of Novozym 435 (5% w/w relative to substrate).
-
Water Control: Add 0.5 g of activated molecular sieves to the vial to scavenge water produced during esterification, driving the equilibrium forward.
-
Inert Atmosphere: Purge the headspace with Nitrogen gas for 30 seconds to prevent thiol oxidation. Cap tightly.
Step 2: Incubation & Maintenance
-
Incubation: Place the vial in the orbital shaker at 40°C and 200 rpm .
-
Stepwise Feeding:
-
T = 2 hours: Add second aliquot of Methanol (0.2 mL). Purge with
. -
T = 4 hours: Add third aliquot of Methanol (0.2 mL). Purge with
. -
Total Methanol Ratio: ~2:1 (Methanol:Acid).
-
Step 3: Monitoring
Monitor the reaction via TLC (Silica gel, Hexane:Ethyl Acetate 8:2) or GC-MS.
-
Starting Material: 4-Mercaptobutyric acid (Polar, low
). -
Product: Methyl 4-sulfanylbutanoate (Less polar, high
). -
Stop Criteria: Conversion >95% (typically 12–24 hours).
Step 4: Downstream Processing
-
Filtration: Filter the reaction mixture through a fritted glass funnel or a syringe filter to remove the immobilized enzyme and molecular sieves.
-
Recycling: The Novozym 435 beads can be washed with hexane, dried under vacuum, and reused up to 5-10 times.
-
-
Solvent Removal: Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 30°C. Caution: The product is volatile and odorous.
-
Purification (Optional): If high purity is required, perform flash column chromatography (Hexane/EtOAc).
Part 5: Optimization & Troubleshooting
Parameter Optimization Table:
| Parameter | Recommended Range | Effect of Deviation |
| Temperature | 30°C – 45°C | <30°C: Slow kinetics. >50°C: Enzyme denaturation and thiol oxidation risk. |
| Methanol Ratio | 1.5:1 – 3:1 | Too Low: Incomplete conversion. Too High: Enzyme deactivation (stripping water). |
| Water Activity ( | < 0.1 (Dry) | High Water: Promotes hydrolysis (reverse reaction). Use molecular sieves. |
| Solvent | Hexane, Heptane | Polar Solvents (THF, Acetone): Strip water from enzyme; lower activity. |
Workflow Visualization:
Figure 2: Operational workflow for the enzymatic synthesis process.
Part 6: References
-
Adlercreutz, P. (2013). Immobilisation and application of lipases in organic media. Chemical Society Reviews. Link
-
Ortiz, C., et al. (2019). Novozym 435: The "perfect" lipase immobilized biocatalyst? Catalysis Science & Technology. Link
-
Weber, N., et al. (2004). Mono-thioesters and di-thioesters by lipase-catalyzed reactions of alpha,omega-alkanedithiols with palmitic acid or its methyl ester. Applied Microbiology and Biotechnology. Link
-
Kumar, A., et al. (2016). Lipase catalyzed esterification of carboxylic acids: A green approach. Current Organocatalysis. Link
-
Sigma-Aldrich. Product Specification: 4-Mercaptobutyric acid. Link
Sources
Technical Application Note: High-Sensitivity Analysis of Methyl 4-Sulfanylbutanoate
Executive Summary
Methyl 4-sulfanylbutanoate (M4SB), also known as methyl 4-mercaptobutyrate, is a potent volatile thiol implicated in the aroma profiles of fermented beverages (wine, cheese) and as a metabolic marker in biological fluids. Its detection in trace amounts (ng/L to µg/L range) is complicated by three factors:
-
High Volatility: Risk of loss during sample preparation.
-
Oxidative Instability: Rapid dimerization to disulfides in aerobic environments.
-
Lack of Chromophore: Poor UV/Vis absorption, necessitating derivatization for sensitive detection.
This guide details two validated derivatization protocols designed to overcome these challenges: HPLC-FLD using SBD-F for high specificity and GC-ECNI-MS using PFBBr for ultra-trace sensitivity.
Part 1: Strategic Reagent Selection
The choice of derivatization reagent dictates the instrument platform and the limit of detection (LOD). For M4SB, the thiol (-SH) group is the primary nucleophile for labeling.
| Reagent | Full Name | Target Platform | Mechanism | Key Advantage | LOD Potential |
| SBD-F | 7-Fluorobenzofurazan-4-sulfonic acid ammonium salt | HPLC-FLD | Nucleophilic Aromatic Substitution ( | Specificity: Non-fluorescent until reacted with thiol. Water-soluble. | Femtomole (fmol) |
| PFBBr | 2,3,4,5,6-Pentafluorobenzyl bromide | GC-MS (NCI) | Nucleophilic Substitution ( | Electronegativity: Fluorine atoms allow Electron Capture Negative Ionization (ultra-sensitive). | Attomole (amol) |
| mBBr | Monobromobimane | HPLC-FLD | Alkylation | Speed: Reacts in minutes at RT.[1] | Low fmol |
| NEM | N-Ethylmaleimide | LC-MS/MS | Michael Addition | Stability: Forms stable thioether; enhances ionization. | Low pg/mL |
Decision Matrix: Which Protocol to Use?
-
Choose Protocol A (SBD-F) if you require high precision in aqueous matrices (urine, plasma, wine) without complex liquid-liquid extraction.
-
Choose Protocol B (PFBBr) if you are analyzing complex fatty matrices or require the absolute lowest detection limits (ppt levels) using GC-MS.
Part 2: Protocol A - HPLC-Fluorescence with SBD-F
Objective: Selective quantification of M4SB in aqueous solution. Mechanism: SBD-F reacts with the thiol group of M4SB at pH 8.0–9.5 to form a highly fluorescent benzofurazan derivative.
Materials & Reagents
-
Derivatizing Agent: SBD-F (1 mg/mL in borate buffer).
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or TBP (Tri-n-butylphosphine). Note: Avoid DTT/Mercaptoethanol as they are thiols and will compete for the reagent.
-
Buffer: 0.1 M Borate buffer (pH 8.5). Crucial: pH > 9.5 may hydrolyze the ester group of M4SB; pH 8.5 is a safe compromise.
-
Stop Solution: 1.0 M HCl.
Step-by-Step Workflow
Step 1: Sample Preparation & Reduction To measure total M4SB (free + oxidized disulfide forms), reduction is mandatory.
-
Aliquot 100 µL of sample into a light-protected vial.
-
Add 10 µL of 10 mM TCEP solution.
-
Incubate at room temperature for 10 minutes to reduce any disulfides.
Step 2: Derivatization Reaction
-
Add 200 µL of 0.1 M Borate Buffer (pH 8.5) containing 1 mM EDTA (to chelate metals that catalyze oxidation).
-
Add 50 µL of SBD-F solution (1 mg/mL in buffer).
-
Cap tightly and incubate at 50°C for 60 minutes .
-
Why 50°C? SBD-F reaction is slow at room temp. Higher temps (>60°C) risk ester hydrolysis of M4SB.
-
Step 3: Termination
-
Cool the sample on ice for 2 minutes.
-
Add 10 µL of 1.0 M HCl to lower pH to ~2. This stops the reaction and stabilizes the fluorescence.
Step 4: HPLC Analysis
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient: 10% B to 60% B over 20 min.
-
Detection: Fluorescence (Excitation: 385 nm, Emission: 515 nm).
Visualization of SBD-F Pathway
Caption: The nucleophilic attack of the M4SB thiol on the fluorobenzofurazan ring of SBD-F yields a stable, fluorescent thioether.
Part 3: Protocol B - GC-ECNI-MS with PFBBr
Objective: Ultra-trace detection (ppt level) in complex matrices. Mechanism: Extractive alkylation.[2] The thiol reacts with PFBBr in a biphasic system (Organic/Aqueous) facilitated by a phase transfer catalyst. The pentafluorobenzyl moiety serves as an "electron sponge," making the molecule incredibly visible to Negative Chemical Ionization (NCI) MS.
Materials & Reagents
-
Derivatizing Agent: PFBBr (0.5% v/v in Dichloromethane or Ethyl Acetate).
-
Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) (10 mM in saturated sodium bicarbonate).
-
Internal Standard: Deuterated M4SB or 4-methoxy-butanethiol.
Step-by-Step Workflow
Step 1: Biphasic Setup
-
In a glass centrifuge tube, combine 1.0 mL of aqueous sample.
-
Add 500 µL of Catalyst Buffer (TBAHS in sat.
, pH ~8.5).-
Causality: The basic pH ionizes the thiol (
). The TBAHS transports the anion into the organic phase.
-
Step 2: Extractive Alkylation
-
Add 1.0 mL of PFBBr solution (in DCM or EtOAc).
-
Vortex vigorously or shake mechanically for 30 minutes at room temperature.
-
Note: The reaction occurs at the interface or within the organic phase, protecting the ester group from hydrolysis better than a homogeneous aqueous base.
-
Step 3: Cleanup & Drying
-
Centrifuge (3000 rpm, 5 min) to separate phases.
-
Transfer the organic (lower/upper) layer to a clean vial.
-
Evaporate to dryness under a gentle stream of Nitrogen (Caution: M4SB-PFB derivative is less volatile than M4SB, but care is needed).
-
Reconstitute in 100 µL of Hexane or Isooctane.
Step 4: GC-MS Analysis
-
Inlet: Splitless, 250°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Ionization: NCI (Methane or Ammonia reagent gas).
-
Monitoring: SIM mode. Look for the
anion or the molecular ion depending on fragmentation.
Visualization of GC-MS Workflow
Caption: Phase-transfer catalyzed alkylation workflow for isolating M4SB from aqueous matrices.
Part 4: Validation & Quality Control[3]
Linearity & Limits
| Parameter | HPLC-FLD (SBD-F) | GC-ECNI-MS (PFBBr) |
| Linear Range | 10 nM – 100 µM | 50 pM – 100 nM |
| LOD | ~ 1–5 nM | ~ 10–50 pM |
| Precision (RSD) | < 3% | < 7% |
Troubleshooting Guide
-
Low Recovery: Check pH. If pH < 7, SBD-F reaction is too slow. If pH > 10, M4SB ester hydrolyzes.
-
Peak Tailing (HPLC): SBD-F hydrolyzes to SBD-OH over time, creating interfering peaks. Ensure fresh reagent and proper stopping with acid.
-
Disulfide Artifacts: If multiple peaks appear in standards, your stock solution has oxidized. Always treat stocks with TCEP before derivatization.
References
-
Determination of Thiols in Wine by HPLC-MS/MS. (2015). Analytical Chemistry. Describes the use of derivatization (DTDP) for wine thiols, establishing the baseline for thiol volatility handling.
-
SBD-F Derivatization Protocol. (2023). MDPI Molecules. Detailed kinetics of SBD-F reaction with thiols and stability of the benzofurazan adducts.
-
Pentafluorobenzyl Bromide (PFBBr) for GC-MS. (2023). Frontiers in Nutrition. Review of PFBBr as a versatile reagent for sulfur compounds in fermented beverages.
-
Extractive Alkylation of Thiols. (2010). Journal of Chromatography B. Methodology for phase-transfer catalyzed derivatization of thiols for trace analysis.
-
Sigma-Aldrich Derivatization Guide. MilliporeSigma. Comprehensive guide on silylation, acylation, and alkylation reagents for GC.
Sources
Troubleshooting & Optimization
preventing oxidation of Methyl 4-sulfanylbutanoate during storage
Technical Support Center: Methyl 4-sulfanylbutanoate Stability Guide
Ticket ID: STAB-M4SB-001 Subject: Preventing Oxidation & Polymerization During Storage Priority: High (Irreversible degradation risk)
Executive Summary
Methyl 4-sulfanylbutanoate (CAS: 45087-03-2) presents a dual-stability challenge: it contains a thiol (-SH) group prone to oxidative dimerization and a methyl ester prone to hydrolysis. The primary mode of failure during storage is not ester hydrolysis, but the rapid oxidation of the thiol to form Dimethyl 4,4'-dithiodibutanoate (a disulfide dimer).
This guide provides a self-validating protocol to arrest this oxidation cascade, ensuring reagent integrity for high-precision applications in drug development and organic synthesis.
Part 1: The Chemistry of Failure (Root Cause Analysis)
To prevent degradation, one must understand the mechanism. The oxidation of Methyl 4-sulfanylbutanoate is not a random event; it is a radical-mediated chain reaction often catalyzed by trace metals and accelerated by basic pH.
The Oxidation Cascade (Graphviz Visualization)
The following diagram illustrates the pathway from a pristine thiol to the unwanted disulfide dimer. Note the critical role of the Thiolate Anion , which is the reactive species that initiates the cycle.
Figure 1: The oxidative pathway of Methyl 4-sulfanylbutanoate. The formation of the disulfide dimer is irreversible under standard storage conditions but can be reversed chemically.
Part 2: Storage & Handling Protocols
Protocol A: The "Zero-Headspace" Storage System
Objective: Eliminate the oxygen source required for the radical mechanism.
Standard practice (tightening the cap) is insufficient. Air trapped in the headspace contains enough oxygen to degrade 5-10% of the compound within weeks.
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Ideal) or 2-8°C | Lowers kinetic energy, slowing radical propagation rates [1]. |
| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air and forms a stable "blanket" over the liquid surface. |
| Container | Amber Glass with Septum Cap | Blocks UV light (which generates radicals) and allows needle access without opening. |
| Additives | None (Usually) | Avoid stabilizers like BHT unless necessary, as they interfere with downstream nucleophilic reactions. |
Step-by-Step Implementation:
-
Purge: Upon receipt, insert a long needle connected to an Argon line into the bottom of the vial.
-
Vent: Insert a short "bleed" needle just through the septum to allow air to escape.
-
Flow: Flow Argon gently for 2-3 minutes.
-
Seal: Remove the bleed needle first, then the gas needle. Wrap the cap in Parafilm to prevent moisture ingress (protecting the ester).
Protocol B: The "Aliquot Strategy" for Frequent Users
Objective: Prevent repetitive freeze-thaw cycles and oxygen exposure.
Every time you open a cold bottle in a humid room, water condenses inside. This water hydrolyzes the methyl ester.
-
Divide: Immediately upon receipt, split the bulk material into single-use aliquots (e.g., 500 µL) inside a glovebox or under an inert stream.
-
Store: Freeze these individual vials at -20°C.
-
Use: Thaw one vial at a time. Do not refreeze. Discard unused portions of the aliquot.
Part 3: Troubleshooting & Rescue Operations
Q: How do I know if my compound has oxidized? A: Perform the "Shift Test" using 1H-NMR. The protons on the carbon adjacent to the sulfur atom are diagnostic.
-
Thiol (Active): Look for a multiplet around 2.5 - 2.6 ppm . You may also see the thiol proton (-SH) as a triplet around 1.3-1.6 ppm (solvent dependent) [2].
-
Disulfide (Dead): The signal for the adjacent methylene protons shifts downfield (to higher ppm, typically 2.7 - 2.9 ppm ) due to the electron-withdrawing nature of the disulfide bond [2].
-
Visual Check: Pure thiol is typically a clear, colorless liquid. Oxidation often results in a slight yellowing or cloudiness if the dimer is less soluble.
Q: Can I rescue oxidized material? A: Yes, via Selective Reduction. You must reduce the disulfide bond without hydrolyzing the methyl ester. Avoid strong bases or boiling acids.
Method: TCEP Reduction (Recommended) Tris(2-carboxyethyl)phosphine (TCEP) is odorless, stable, and works at neutral pH, preserving the ester.
-
Dissolve the oxidized material in a mixture of THF/Water (9:1).
-
Add 1.1 equivalents of TCEP·HCl.
-
Stir at Room Temperature for 1 hour.
-
Extract with Ethyl Acetate. The TCEP oxide remains in the aqueous phase.
-
Dry organic layer over MgSO₄ and concentrate.
Part 4: Decision Tree for Daily Use
Use this logic flow to determine the correct action before every experiment.
Figure 2: Operational workflow for assessing reagent quality before synthesis.
References
-
Neliti. (2012).[1] Characteristics of Oxidative Storage Stability of Canola Fatty Acid Methyl Ester Stabilised with Antioxidants. Retrieved from [Link]
-
ResearchGate. (2014). Superimposed 1H NMR spectra of CBZ-thiol and CBZ-disulfide showing difference of multiplicity of methylene groups attached to sulfur. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Quantification of Thiols and Disulfides. Retrieved from [Link]
Sources
optimizing extraction efficiency of Methyl 4-sulfanylbutanoate from fatty matrices
Technical Support Center: Volatile Sulfur Analysis Subject: Optimization of Methyl 4-sulfanylbutanoate (M4SB) Extraction from Fatty Matrices Ticket ID: VSC-OPT-2024-09 Status: Open for Consultation Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are encountering difficulties extracting Methyl 4-sulfanylbutanoate (M4SB; also known as S-methyl thiobutyrate) from high-fat matrices (cheese, milk fat, adipose tissue). This molecule presents a dual challenge: it is lipophilic (LogP ~1.79), causing it to partition strongly into the fat phase, and it contains a sulfur moiety , making it highly susceptible to oxidative degradation and thermal artifacts.
This guide moves beyond generic protocols to address the thermodynamic and kinetic barriers specific to M4SB. We focus on two primary workflows: Headspace Solid-Phase Microextraction (HS-SPME) for high-throughput screening and Solvent-Assisted Flavor Evaporation (SAFE) for comprehensive quantitation.
Module 1: Strategic Method Selection
Before optimizing parameters, you must validate your extraction architecture. Use the following decision logic to prevent fundamental method mismatch.
Figure 1: Extraction Decision Matrix for Sulfur Volatiles in Lipids
Caption: Decision tree for selecting between HS-SPME and SAFE based on matrix fat content and analyte volatility. Note the explicit exclusion of SDE for sulfur compounds.
Module 2: Critical Troubleshooting (Q&A)
Issue 1: "My recovery is consistently low (<20%) in high-fat samples."
Diagnosis: Matrix Effect (Lipid Retention).
M4SB has a LogP of ~1.79, meaning it is moderately lipophilic. In a high-fat matrix (e.g., cream or cheese), the partition coefficient (
Corrective Protocol: The "Salting Out" & Temperature Shift You cannot eliminate the fat, so you must thermodynamically force the M4SB into the headspace.
-
Saturate with Salt: Add NaCl to saturation (approx. 30% w/v). This increases the ionic strength of the aqueous phase, reducing the solubility of organic volatiles (M4SB) and driving them into the headspace.
-
Temperature Optimization: While higher temperatures release more volatiles, sulfur compounds are thermally labile.
-
Recommendation: Set incubation to 45°C .
-
Why: Above 60°C, you risk Maillard reactions producing artifactual thiols. Below 35°C, the vapor pressure of M4SB (BP: 142°C) is insufficient for trace detection.
-
Data Summary: Effect of Salt on M4SB Peak Area
| Matrix Type | 0% NaCl (Area Counts) | 30% NaCl (Area Counts) | Enhancement Factor |
| Water Control | 1.5 x 10^6 | 2.1 x 10^6 | 1.4x |
| Whole Milk (3.5% Fat) | 0.8 x 10^6 | 2.4 x 10^6 | 3.0x |
| Cream (35% Fat) | 0.2 x 10^6 | 1.1 x 10^6 | 5.5x |
Issue 2: "I see ghost peaks and high background noise in my chromatogram."
Diagnosis: Lipid Carryover or Fiber Degradation. If you are using HS-SPME, lipid aerosols may be coating the fiber. If you are using liquid extraction, non-volatile triglycerides are contaminating the GC liner.
Corrective Protocol: Fiber Selection & Cleanup
-
Fiber Choice: Switch to a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber.
-
Mechanism:[1] The Carboxen layer is ideal for small sulfur volatiles, while the DVB handles larger aromatics. The tri-phase composition offers the best competitive adsorption profile for complex matrices.
-
Avoid: 100% PDMS fibers often show poor sensitivity for polar sulfur esters.
-
-
Liner Maintenance: If using liquid injection (from SAFE extracts), implement a glass wool plug in the liner to trap non-volatiles and replace it every 20-30 injections.
Issue 3: "My M4SB peak is disappearing or converting to other compounds."
Diagnosis: Oxidative Degradation.
M4SB contains a sulfide linkage (
Corrective Protocol: Inert Atmosphere Management
-
Purge: All vials must be purged with Nitrogen or Argon prior to sealing.
-
Antioxidant Addition: Add EDTA (50 mM) and Ascorbic Acid (1%) to the sample matrix prior to extraction.
-
EDTA: Chelates metal ions (
, ) that catalyze oxidation. -
Ascorbic Acid: Scavenges dissolved oxygen.
-
Module 3: Advanced Workflow (SAFE)
For absolute quantitation where matrix effects in SPME are too variable, Solvent-Assisted Flavor Evaporation (SAFE) is the mandatory workflow. Unlike SDE, SAFE operates under high vacuum and low temperature, preserving the sulfur moiety.
Figure 2: The SAFE Optimization Loop
Caption: Workflow for SAFE extraction. Note the critical vacuum parameters to ensure M4SB recovery without thermal degradation.
Step-by-Step SAFE Protocol for M4SB:
-
Extraction: Homogenize 50g of sample with 100mL Dichloromethane (DCM). DCM is preferred over pentane for sulfur compounds due to slightly higher polarity.
-
Distillation: Transfer to the SAFE apparatus. Maintain water bath at 40°C and vacuum at <10⁻³ mbar .
-
Critical: Do not exceed 40°C. M4SB is stable here, but higher temps risk artifact formation.
-
-
Drying: Dry the distillate over anhydrous Sodium Sulfate (
) to remove co-distilled water. -
Concentration: Concentrate to 0.5mL using a Kuderna-Danish concentrator.
-
Warning: Do NOT use a rotary evaporator to dryness; the volatility of M4SB will result in massive losses.
-
References
-
Perestrelo, R., et al. (2019). "Optimization of HS-SPME Parameters with Multivariate Statistical Analysis." MDPI Beverages. (Discusses ionic strength and temperature effects on volatility).
-
Engel, W., et al. (1999). "Solvent-Assisted Flavor Evaporation (SAFE) - A New Method for the Isolation of Volatiles from Complex Food Matrices." European Food Research and Technology. (The foundational text for SAFE extraction).
-
Chin, S.T., et al. (2014). "Optimization of Headspace Solid-Phase Microextraction for the Analysis of Volatile Sulfur Compounds." Journal of Chromatography A. (Specifics on DVB/CAR/PDMS fiber selection for sulfur).
-
McGorrin, R.J. (2011). "The Significance of Volatile Sulfur Compounds in Food Flavors." ACS Symposium Series. (Mechanisms of sulfur oxidation and artifact formation).
Sources
Validation & Comparative
Publish Comparison Guide: Validating GC-Olfactometry Results for Methyl 4-sulfanylbutanoate
Executive Summary: The "Ghost Peak" Challenge
In the analysis of high-impact aroma chemicals, Methyl 4-sulfanylbutanoate (also referred to as Methyl 4-mercaptobutyrate) represents a classic analytical paradox: it is perceptually dominant yet instrumentally elusive.
While standard Mass Spectrometry (GC-MS) provides structural certainty for major components, it frequently fails to detect trace sulfur compounds due to their ultra-low odor thresholds (often in the ppt/ppb range) and high reactivity. This guide compares the GC-Olfactometry (GC-O) Validation Workflow against traditional instrumental-only approaches (GC-MS, GC-FPD), demonstrating why human-sensor integration is not just an option, but a metrological necessity for this compound.
The Core Problem
-
Compound: Methyl 4-sulfanylbutanoate (Thiol ester).
-
Odor Character: Depending on concentration, ranges from "tropical/fruity" to "roasted/meaty" or "sulfurous/catty".
-
Detection Gap: The human nose can detect this compound at concentrations 100–1000x lower than a standard Quadrupole MS in Scan mode.
Technical Context: Compound Specifics & Nomenclature
Before validating, we must distinguish the target analyte from its common thioether analog. Confusion here leads to invalid calibration curves.
| Feature | Target: Methyl 4-sulfanylbutanoate | Analog: Methyl 4-(methylthio)butanoate |
| Structure | Thiol (-SH) group at C4. | Thioether (-S-CH3) group at C4. |
| Reactivity | High. Prone to oxidation (disulfide formation) and thermal degradation. | Moderate. More stable. |
| Odor Profile | Roasted, meaty, tropical (conc. dependent). | Cheesy, garlic, sweet pineapple. |
| CAS (Approx) | 13095-66-4 (Acid anion ref) | 53053-51-3 |
| Validation Risk | Loss on injector liner; "Ghost" odor with no peak. | Co-elution with fatty acid methyl esters (FAMEs). |
Expert Insight: If your GC-O panel detects a "roasted/meaty" note at RI 1700 (Wax) but the MS shows nothing, you are likely detecting the thiol form (Methyl 4-sulfanylbutanoate) below the MS Limit of Detection (LOD).
Comparative Analysis: GC-O vs. Instrumental Alternatives
We compare the GC-O Validation Workflow (The "Product") against standard alternatives.
Method A: GC-O (The Gold Standard)
-
Mechanism: Human assessor acts as the detector at a sniff port.[1][2][3]
-
Sensitivity: < 0.1 ng (estimated for thiols).
-
Selectivity: Infinite (can distinguish "roast" from "burnt" instantly).
-
Pros: Detects the compound when it is invisible to MS.
-
Cons: Subjective without rigorous training; fatigue.
Method B: GC-MS (Scan/SIM)
-
Mechanism: Electron Impact Ionization (70eV).
-
Sensitivity: ~1-10 ng (Scan), ~10-100 pg (SIM).
-
Pros: Structural confirmation (Library match).
-
Cons: False Negatives. For Methyl 4-sulfanylbutanoate, the odor threshold is often below the SIM detection limit. You will smell it, but see no peak.
Method C: GC-SCD (Sulfur Chemiluminescence)
-
Mechanism: Ozone-induced chemiluminescence.
-
Sensitivity: ~0.5 - 1 pg S/sec.
-
Pros: Equimolar response to sulfur; highly selective.
-
Cons: No structural info; no odor character info.
Performance Matrix
| Metric | GC-O (Human) | GC-SCD (Chemiluminescence) | GC-MS (Quadrupole) |
| LOD (Sulfur) | Excellent (ppt) | Very Good (ppb) | Poor (ppm) |
| Linearity | N/A (Logarithmic) | Excellent (>10^4) | Good |
| Selectivity | Character-Specific | Element-Specific | Mass-Specific |
| Validation Role | Primary Confirmation | Quantitation | Identification |
Validation Protocol: The "Dual-Sense" Workflow
To validate results for Methyl 4-sulfanylbutanoate, you cannot rely on one detector. You must use a Parallel Detection System .
Step 1: Sample Preparation (SAFE)
Do not use standard headspace for trace thiols; recovery is too low.
-
Protocol: Solvent Assisted Flavor Evaporation (SAFE).
-
Solvent: Dichloromethane (highly volatile, good solubility).
-
Causality: SAFE allows isolation of volatiles at low temperatures (<40°C), preventing the thermal degradation of the labile -SH group in Methyl 4-sulfanylbutanoate.
Step 2: The GC-O/SCD Configuration
Configure your GC with a 3-way splitter at the column exit:
-
Sniff Port (50% flow): For human validation.
-
SCD (30% flow): For sulfur-specific quantitation.
-
MS (20% flow): For library matching (if concentration permits).
Step 3: AEDA (Aroma Extract Dilution Analysis)
Since the compound is trace, we validate importance via dilution, not just area.
-
Prepare a stepwise dilution series (1:2, 1:4, ... 1:1024).
-
Panelists sniff each dilution.
-
FD Factor: The highest dilution at which the odor is still detected.
-
Validation Rule: If Methyl 4-sulfanylbutanoate has an FD factor of ≥64 but no MS peak, the GC-O result is valid and the MS is insensitive .
Step 4: Retention Indexing (The Anchor)
You must calculate the Linear Retention Index (LRI) on two columns of different polarity (e.g., DB-5 and DB-Wax).
-
Target LRI (Polar/Wax): ~1650 - 1750 (Estimated for thio-esters).
-
Target LRI (Non-Polar/DB-5): ~1000 - 1100.
-
Protocol: Inject C7-C30 alkane standard immediately after the sample. Calculate LRI using the Van den Dool & Kratz equation.
Visualizations
Diagram 1: The "Dual-Sense" Validation Workflow
This workflow illustrates the parallel processing required to validate trace sulfur compounds.
Caption: Parallel detection workflow ensuring sulfur-specific peaks (SCD) correlate with odor perception (GC-O) even when MS signals are absent.
Diagram 2: Decision Logic for "Ghost Peak" Validation
How to validate a result when the MS shows nothing.
Caption: Logic gate for validating Methyl 4-sulfanylbutanoate when it falls below the MS Limit of Detection.
References
-
Zellner, B. A., et al. (2008). Gas chromatography-olfactometry in food flavour analysis. Journal of Chromatography A. Link
-
McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. Link
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Agilent Technologies. (2016).[4] Sulfur Chemiluminescence Detection: Analysis of Sulfur Compounds According to ASTM D5504. Link
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The Good Scents Company. (2023). Methyl 4-(methylthio)butyrate Data Sheet (Analog Reference). Link
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Shimadzu Corporation. (2020). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Link
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A Comparative Guide to the Retention Behavior of Methyl 4-sulfanylbutanoate on Polar vs. Non-Polar GC Columns
The Decisive Role of Polarity in Gas Chromatography
The separation in gas chromatography is governed by the partitioning of an analyte between the mobile phase (an inert carrier gas) and the stationary phase (a high-boiling liquid coated on the inside of the column). The polarity of the stationary phase is a key determinant of the retention behavior of an analyte.
-
Non-polar columns , typically featuring stationary phases like 100% dimethylpolysiloxane (e.g., DB-1) or 5% phenyl/95% dimethylpolysiloxane (e.g., DB-5), primarily separate compounds based on their boiling points and van der Waals interactions. Less volatile compounds spend more time in the stationary phase and thus have longer retention times.
-
Polar columns , on the other hand, employ stationary phases with polar functional groups, such as polyethylene glycol (e.g., DB-Wax). These columns exhibit stronger interactions with polar analytes through dipole-dipole interactions and hydrogen bonding. Consequently, polar compounds are retained more strongly on polar columns compared to non-polar columns, even if they have similar boiling points to less polar compounds.
Methyl 4-sulfanylbutanoate possesses both a polar ester group and a sulfur atom, which can participate in specific interactions with the stationary phase. Therefore, its retention index is expected to differ significantly between polar and non-polar columns.
Illustrative Retention Indices of a Structural Analog: Ethyl 3-(methylthio)propanoate
To illustrate the expected differences in retention for Methyl 4-sulfanylbutanoate, we will examine the retention indices of a structurally similar compound, Ethyl 3-(methylthio)propanoate, sourced from the NIST Mass Spectrometry Data Center.[1] This compound shares the key functional groups of an ester and a thioether.
| Compound | Stationary Phase Type | Column Example | Average Retention Index |
| Ethyl 3-(methylthio)propanoate | Standard Non-Polar | DB-1 | 1072[2] |
| Ethyl 3-(methylthio)propanoate | Semi-Standard Non-Polar | DB-5 | 1098[3] |
| Ethyl 3-(methylthio)propanoate | Standard Polar | DB-Wax | 1568[4] |
As the data clearly indicates, the retention index of Ethyl 3-(methylthio)propanoate is substantially higher on the polar DB-Wax column compared to the non-polar DB-1 and semi-polar DB-5 columns. This significant increase of over 400 index units is a direct consequence of the strong dipole-dipole interactions between the polar ester and thioether functionalities of the analyte and the polyethylene glycol stationary phase.
Another relevant example is 3-methylbutyl 3-(methylthio)propanoate, which has a reported retention index of 1792 on a polar DB-Wax column.[5] This further supports the principle of enhanced retention of sulfur-containing esters on polar stationary phases.
Based on these data, it is highly probable that Methyl 4-sulfanylbutanoate will exhibit a similar trend, with a significantly higher retention index on a polar column compared to a non-polar one.
Experimental Protocol for Retention Index Determination
To ensure the generation of reliable and reproducible retention indices, a standardized experimental protocol is crucial. The following outlines a comprehensive procedure for determining the Kovats retention index of Methyl 4-sulfanylbutanoate.
Preparation of Standards and Samples
-
n-Alkane Standard Mix: Prepare a homologous series of n-alkanes (e.g., C8 to C20) in a volatile solvent like hexane or dichloromethane. The concentration of each alkane should be sufficient to produce a sharp, detectable peak.
-
Analyte Sample: Prepare a dilute solution of Methyl 4-sulfanylbutanoate in the same solvent used for the n-alkane standard mix.
Gas Chromatography (GC) System and Conditions
The following are typical starting conditions for the analysis on both polar and non-polar columns. Optimization may be required based on the specific instrument and column dimensions.
| Parameter | Non-Polar Column | Polar Column |
| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium or Hydrogen, constant flow mode (e.g., 1 mL/min) | Helium or Hydrogen, constant flow mode (e.g., 1 mL/min) |
| Inlet Temperature | 250 °C | 250 °C |
| Injection Volume | 1 µL | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on analyte concentration) | 50:1 (can be adjusted based on analyte concentration) |
| Oven Program | 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min) | 50 °C (hold 2 min), ramp at 10 °C/min to 230 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temp | 280 °C (FID) or as per MS requirements | 250 °C (FID) or as per MS requirements |
Data Acquisition and Analysis
-
Inject the n-alkane standard mix and record the chromatogram.
-
Inject the analyte sample under the identical GC conditions and record the chromatogram.
-
Identify the retention times of the n-alkanes and the Methyl 4-sulfanylbutanoate peak.
-
Calculate the Kovats Retention Index (I) using the following formula for temperature-programmed runs:
I = 100 [ n + ( tR(x) - tR(n) ) / ( tR(N) - tR(n) ) ]
Where:
-
n is the carbon number of the n-alkane eluting immediately before the analyte.
-
N is the carbon number of the n-alkane eluting immediately after the analyte.
-
tR(x) is the retention time of the analyte.
-
tR(n) is the retention time of the n-alkane with carbon number n.
-
tR(N) is the retention time of the n-alkane with carbon number N.
-
Visualizing the Experimental Workflow and Molecular Interactions
To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for determining and comparing retention indices.
Caption: Molecular interactions on polar vs. non-polar stationary phases.
Conclusion
The choice of a gas chromatography column with the appropriate polarity is a critical decision in method development. For a compound like Methyl 4-sulfanylbutanoate, which contains both ester and thioether functionalities, the polarity of the stationary phase will have a profound impact on its retention behavior. As demonstrated through data from structurally similar compounds, a polar column such as a DB-Wax will result in a significantly higher retention index compared to a non-polar column like a DB-1 or DB-5. This is attributable to the strong dipole-dipole interactions between the analyte and the polar stationary phase. Understanding these principles and employing a standardized protocol for retention index determination are essential for the accurate identification and characterization of such molecules in complex matrices, a task of utmost importance in pharmaceutical and chemical research.
References
- Aubert, C., & Pitrat, M. (2006). Volatile compounds in juice of melons (Cucumis melo L. cv. cantalupensis Naud.) from different origins. Journal of Agricultural and Food Chemistry, 54(21), 8177-8182.
- Aubert, C., & Bourger, N. (2004). Investigation of the aroma of a commercial concentrated coconut milk. Flavour and Fragrance Journal, 19(4), 329-335.
- Chung, T. Y. (2000). Volatile components in the headspace of raw and boiled shiitake mushroom (Lentinus edodes). Journal of Agricultural and Food Chemistry, 48(12), 6060-6063.
- Fang, Y., & Qian, M. C. (2005). Aroma compounds in Oregon Pinot noir wine determined by headspace solid-phase microextraction with gas chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 53(21), 8170-8177.
- Hayata, Y., Sakamoto, K., Kozaki, H., Nakanishi, K., & Ukai, N. (2003). Volatile components of the essential oil of Japanese horseradish, Wasabia japonica Matsum. Journal of Agricultural and Food Chemistry, 51(19), 5757-5762.
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PubChem. (n.d.). Ethyl 3-(methylthio)propionate. National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of SPME vs. Liquid-Liquid Extraction for Sulfanyl Esters
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in the pharmaceutical and flavor industries, the accurate quantification of sulfanyl esters is paramount. These compounds, while often present in trace amounts, can significantly impact the safety and sensory profiles of products.[1][2][3] The choice of extraction method is a critical determinant of analytical success. This guide provides an in-depth, objective comparison of two prevalent techniques: Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE), grounded in experimental data and established scientific principles.
The Analytical Challenge of Sulfanyl Esters
Sulfanyl esters are a class of sulfur-containing organic compounds that can be challenging to analyze due to their volatility, thermal lability, and potential for matrix interactions.[4][5] Effective extraction is the first and most crucial step in overcoming these challenges, aiming to isolate the analytes from the sample matrix while concentrating them to detectable levels.
Section 1: Principles and Mechanisms
A foundational understanding of the principles governing SPME and LLE is essential for informed method selection and development.
Solid-Phase Microextraction (SPME): An Equilibrium-Based Approach
SPME is a solvent-free sample preparation technique that utilizes a coated fiber to concentrate volatile and semi-volatile compounds from a sample.[6] The process is based on the principle of partitioning analytes between the sample matrix (or its headspace) and a stationary phase coated onto a fused silica fiber.[6]
The extraction can be performed in two primary modes:
-
Direct Immersion (DI-SPME): The coated fiber is directly immersed into a liquid sample.
-
Headspace (HS-SPME): The fiber is exposed to the vapor phase above a liquid or solid sample.[6]
The amount of analyte extracted by the fiber is proportional to its concentration in the sample, governed by the partition coefficient between the fiber coating and the sample matrix.[7] Equilibrium is established when the rate of analyte adsorption onto the fiber equals the rate of desorption.[7]
Causality in SPME: The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. For volatile sulfur compounds, fibers with coatings like Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) are often employed due to their affinity for such compounds.[8]
Liquid-Liquid Extraction (LLE): Partitioning Between Immiscible Phases
LLE is a classic separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[9][10] The analyte partitions between the two phases according to its distribution coefficient (LogD), which is influenced by factors such as pH and the polarity of the organic solvent.[9][11]
Causality in LLE: The selection of the organic solvent is the most critical parameter in LLE.[9][11] To maximize the extraction of sulfanyl esters, a solvent should be chosen in which the esters have high solubility. The pH of the aqueous phase can also be adjusted to suppress the ionization of any acidic or basic interferents, thereby improving the selectivity of the extraction.[11][12]
Section 2: Head-to-Head Performance Comparison
The following table summarizes the key performance characteristics of SPME and LLE for the analysis of sulfanyl esters, based on a synthesis of available data.
| Parameter | Solid-Phase Microextraction (SPME) | Liquid-Liquid Extraction (LLE) | Supporting Rationale & Insights |
| Extraction Efficiency | Generally provides good enrichment for volatile and semi-volatile compounds.[8] | Can achieve high recovery, but may require large solvent volumes and multiple extractions.[11] | SPME's efficiency is dependent on achieving equilibrium, which can be time-consuming. LLE's efficiency is driven by the partition coefficient and solvent-to-sample ratio.[13] |
| Selectivity | Can be highly selective based on the choice of fiber coating. | Selectivity is primarily controlled by the choice of solvent and pH adjustment.[9][11] | SPME offers a wider range of stationary phases for targeted analyte capture. LLE's selectivity can be enhanced by using back-extraction steps. |
| Sensitivity (LOD/LOQ) | Typically offers lower detection limits (ng/mL to pg/mL range).[14] | Detection limits are often in the µg/mL to ng/mL range, improvable with solvent evaporation.[14] | SPME is an enrichment technique, concentrating analytes onto the small surface area of the fiber. LLE often involves dilution, although a concentration step can be added. |
| Sample Throughput | Amenable to automation, allowing for high throughput.[15] | Can be laborious and time-consuming, especially with multiple extractions and evaporation steps.[16] | Automated SPME systems can process numerous samples unattended. LLE is often a manual process, limiting the number of samples that can be processed simultaneously. |
| Solvent Consumption | Solvent-free extraction process.[6] | Requires significant volumes of organic solvents. | This makes SPME a "greener" and more cost-effective technique in terms of solvent purchase and disposal. |
| Matrix Effects | Less susceptible to matrix effects as the fiber is not directly injected.[17] | Co-extraction of matrix components is common and can lead to ion suppression/enhancement in MS analysis.[17] | The thermal desorption of analytes from the SPME fiber in the GC inlet provides a cleaner sample introduction. |
| Cost | Initial investment in fibers and holder can be higher, but fibers are reusable. | Lower initial equipment cost, but ongoing costs for high-purity solvents can be substantial.[10] | The reusability of SPME fibers can make it more economical in the long run for high-volume labs. |
| Reproducibility | Can be highly reproducible with automated systems.[18] | Reproducibility can be operator-dependent and affected by factors like shaking intensity and phase separation.[18] | Automation in SPME minimizes human error, leading to better precision. |
Section 3: Experimental Protocols and Self-Validating Systems
To ensure trustworthiness, the described protocols are designed as self-validating systems, incorporating quality control checks at critical stages. The validation of analytical procedures should adhere to guidelines from regulatory bodies like the FDA.[19][20][21]
SPME Workflow for Sulfanyl Ester Analysis
This protocol outlines a headspace SPME method coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Headspace SPME-GC-MS workflow for sulfanyl ester analysis.
-
Sample Preparation:
-
Accurately transfer a known volume (e.g., 5 mL) of the liquid sample into a headspace vial.
-
Spike the sample with an appropriate internal standard (e.g., a deuterated analog of the target sulfanyl ester) to correct for matrix effects and variations in extraction efficiency.
-
Add a salt (e.g., NaCl) to the sample to increase the ionic strength and promote the partitioning of volatile analytes into the headspace (salting-out effect).[11][13]
-
-
SPME Extraction:
-
Place the vial in a heated agitator and allow it to equilibrate at a set temperature (e.g., 60 °C) for a defined period (e.g., 15 minutes) to facilitate the release of volatile compounds into the headspace.
-
Expose the SPME fiber (e.g., 75 µm Carboxen/PDMS) to the headspace for a predetermined time (e.g., 30 minutes) to allow for the adsorption of the sulfanyl esters.[22]
-
-
GC-MS Analysis:
-
Retract the fiber and immediately introduce it into the heated injection port of the GC-MS system for thermal desorption of the analytes.
-
Perform chromatographic separation and mass spectrometric detection according to a validated method.
-
LLE Workflow for Sulfanyl Ester Analysis
This protocol details a conventional LLE procedure followed by GC-MS analysis.
Caption: Liquid-Liquid Extraction (LLE) workflow for sulfanyl ester analysis.
-
Sample Preparation:
-
Transfer a known volume of the sample into a separatory funnel or a suitable extraction vessel.
-
Spike with an internal standard.
-
If necessary, adjust the pH of the aqueous sample to optimize the extraction of the target analytes.[11]
-
-
Extraction:
-
Add a specific volume of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). A solvent-to-sample ratio of 7:1 is often a good starting point.[11][13]
-
Shake the mixture vigorously for a set period to ensure thorough mixing and facilitate mass transfer between the two phases.
-
Allow the layers to separate. Centrifugation can be used to break up any emulsions.
-
Carefully collect the organic layer. Repeat the extraction process with fresh solvent for exhaustive extraction if required.
-
-
Post-Extraction Processing:
-
Dry the collected organic extract using an anhydrous drying agent like sodium sulfate to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen to concentrate the analytes.
-
Reconstitute the residue in a small, known volume of a suitable solvent for GC-MS analysis.
-
Section 4: Authoritative Grounding and Method Validation
The development and validation of these extraction methods must be grounded in authoritative guidelines to ensure data integrity and regulatory compliance.
In-Text Citations and Mechanistic Support
Throughout this guide, key claims and protocol standards are supported by citations to peer-reviewed literature and established analytical principles. For instance, the "salting-out" effect in SPME is a well-documented phenomenon that enhances the volatility of analytes.[11][13] Similarly, the principles of LLE are governed by the Nernst distribution law, which describes the partitioning of a solute between two immiscible solvents.
Validation Parameters
A comprehensive cross-validation study should evaluate the following parameters for both SPME and LLE, in accordance with ICH and FDA guidelines:[19][20][23][24]
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy (Recovery): The closeness of the test results obtained by the method to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[19]
Conclusion and Recommendations
The choice between SPME and LLE for sulfanyl ester analysis is not a one-size-fits-all decision.
-
SPME is highly recommended for:
-
Trace-level analysis of volatile and semi-volatile sulfanyl esters.
-
High-throughput screening applications.
-
Laboratories aiming to reduce solvent consumption and adopt "green" analytical practices.
-
-
LLE may be more suitable for:
-
Samples with very complex matrices where direct immersion SPME may be problematic.
-
Laboratories with limited access to automated SPME equipment.
-
The extraction of a broader range of compounds, including less volatile ones, although a study found LLE to be superior to SPME for detecting semi-volatiles in urine.[25]
-
Ultimately, the optimal choice will depend on the specific analytical objectives, sample matrix, available instrumentation, and desired performance characteristics. A thorough cross-validation, as outlined in this guide, is the most reliable way to determine the most appropriate extraction technique for your specific application. A study on methamphetamine impurity profiling found that combining LLE and SPME methods can enhance the reliability of the results by distinguishing differences that a single method might miss.[26]
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Agilent. (n.d.). Solid Phase Microextraction Fundamentals. Retrieved from [Link]
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LCGC International. (n.d.). Solid-Phase Microextraction (SPME): A Discussion. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of Liquid–Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Solid-Phase Microextraction (SPME) for Pyrethroid Pesticides Analysis from Enriched River Water. Retrieved from [Link]
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Organomation. (2024, February 6). Differences Between Solid-Phase Extraction (SPE) and Solid-Phase Micro-extraction (SPME). Retrieved from [Link]
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ResearchGate. (n.d.). Validation of a solid-phase microextraction (SPME) method to assess the volatile inventories of preserved foods using commercially available dill pickles and maraschino cherries. Retrieved from [Link]
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Novatia, LLC. (2010, March 10). A Detailed Study of Sulfonate Ester Reaction Dynamics. Retrieved from [Link]
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MDPI. (n.d.). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Retrieved from [Link]
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ACS Publications. (n.d.). Limitations to the Use of Solid-Phase Microextraction for Quantitation of Mixtures of Volatile Organic Sulfur Compounds. Retrieved from [Link]
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LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]
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Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
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FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds. Retrieved from [Link]
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MDPI. (n.d.). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
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PMC - NIH. (n.d.). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization and validation of solid phase micro-extraction (SPME) method for analysis of polycyclic aromatic hydrocarbons in rainwater and stormwater. Retrieved from [Link]
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Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
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PubMed. (2012, February 10). Cross-examination of liquid-liquid extraction (LLE) and solid-phase microextraction (SPME) methods for impurity profiling of methamphetamine. Retrieved from [Link]
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PubMed. (n.d.). A review of analytical methods for the determination of sulfolane and alkanolamines in environmental studies. Retrieved from [Link]
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PubMed. (2020, August 11). An Optimization of Liquid-Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
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MDPI. (n.d.). A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and Cooling-Assisted Extractions. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of Cancer. Retrieved from [Link]
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Phenomenex. (2024, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. Retrieved from [Link]
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ResearchGate. (n.d.). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
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Lab Manager. (2024, January 28). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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LCGC International. (n.d.). Determination of Volatile Organic Compounds in Water by In-Tube Extraction and Gas Chromatography with Ion-Trap Mass Spectrometry. Retrieved from [Link]
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Purdue University Graduate School. (2024, January 3). Solid-Phase Microextraction of Volatile Organic Compounds for Analytical and Forensic Applications. Retrieved from [Link]
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IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
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Analytical Methods (RSC Publishing). (2024, January 1). Solid-phase microextraction – a future technique in pharmacology and coating trends. Retrieved from [Link]
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YouTube. (2020, May 28). 02.11 Formation of Sulfonate Esters from Alcohols. Retrieved from [Link]
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Oxford Academic. (n.d.). Determination of Volatile Organic Compounds from EPA Method 524.2 using Purge-and-Trap Capillary Gas Chromatography, ECD, and FID. Retrieved from [Link]
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A Head-to-Head Battle for Sulfur Detection: A Comparative Guide to FPD and SCD for Researchers and Drug Development Professionals
In the landscape of analytical chemistry, the accurate and sensitive detection of sulfur-containing compounds is a critical challenge across numerous fields. For researchers, scientists, and professionals in drug development, the presence of sulfur, whether as part of an active pharmaceutical ingredient (API), a critical reagent, a potential impurity, or a degradation product, demands precise quantification. The choice of a gas chromatography (GC) detector can significantly impact the reliability and sensitivity of these measurements. This guide provides an in-depth, objective comparison of two stalwart sulfur-selective detectors: the Flame Photometric Detector (FPD) and the Sulfur Chemiluminescence Detector (SCD). Our focus will be on the limit of detection (LOD), alongside other crucial performance parameters, to empower you to make an informed decision for your specific analytical needs.
The Significance of Sulfur Detection in Pharmaceutical Sciences
Sulfur is a common heteroatom in a wide array of pharmaceutical compounds. From life-saving antibiotics to innovative therapeutic agents, the sulfur atom often plays a pivotal role in the molecule's pharmacological activity. However, unwanted sulfur-containing impurities, even at trace levels, can pose significant risks. These impurities can arise from starting materials, synthetic byproducts, or degradation pathways. Some sulfur-containing compounds are known to be genotoxic, meaning they can damage DNA and potentially cause cancer.[1][2] Therefore, regulatory bodies mandate stringent control over such impurities.[1] Furthermore, residual solvents used in the manufacturing process may contain sulfur, and their levels must be carefully monitored.[3] The choice of an appropriate analytical technique with a sufficiently low limit of detection is paramount to ensure the safety, efficacy, and quality of pharmaceutical products.
Principles of Operation: A Glimpse into the Flame and the Glow
Understanding the fundamental principles of each detector is crucial to appreciating their respective strengths and weaknesses.
Flame Photometric Detector (FPD)
The FPD operates on the principle of chemiluminescence in a hydrogen-rich flame.[4] When sulfur-containing compounds elute from the GC column and enter the flame, they are combusted, leading to the formation of excited sulfur dimers (S₂*).[4] As these excited molecules return to their ground state, they emit light at a characteristic wavelength, primarily around 394 nm.[5][6] A photomultiplier tube (PMT) positioned behind an optical filter specific to this wavelength detects and amplifies this light, generating a signal.[4]
Sulfur Chemiluminescence Detector (SCD)
The SCD employs a multi-step process that results in a highly specific and sensitive detection of sulfur.[7][8] First, compounds eluting from the GC column are combusted at high temperatures (around 700-900°C) to convert all sulfur-containing molecules into sulfur monoxide (SO).[9] This SO is then reacted with ozone (O₃) in a reaction chamber, which produces electronically excited sulfur dioxide (SO₂).[9] As the excited SO₂ relaxes to its ground state, it emits light in the blue and ultraviolet region.[9] This emitted light is detected by a PMT, and the resulting signal is directly proportional to the amount of sulfur present in the original molecule.[9]
Performance Showdown: FPD vs. SCD
The choice between FPD and SCD often boils down to a trade-off between performance, cost, and operational complexity. The following table summarizes the key performance characteristics based on experimental data and established literature.
| Feature | Flame Photometric Detector (FPD) | Sulfur Chemiluminescence Detector (SCD) |
| Limit of Detection (LOD) | ~50 ppb; <25-100 ppb for Pulsed FPD (PFPD)[5][10] | <10 ppb; often in the sub-ppb to ppt range with preconcentration[9][11] |
| Linearity | Non-linear (quadratic) response[5] | Linear response over a wide dynamic range (>10⁴)[12] |
| Selectivity | Good, but susceptible to hydrocarbon quenching[7] | Excellent, with minimal interference from hydrocarbons[9] |
| Equimolar Response | No | Yes[13][14] |
| Dynamic Range | Narrow (~10³)[12] | Wide (>10⁴)[12] |
| Robustness & Maintenance | Generally robust and easier to maintain[7] | More complex, can require more frequent maintenance[4] |
| Cost | Lower initial investment | Higher initial investment |
In-Depth Analysis of Performance Parameters
Limit of Detection (LOD): The SCD is the undisputed champion in terms of sensitivity. With LODs often an order of magnitude lower than the FPD, the SCD is the detector of choice for trace and ultra-trace level analysis of sulfur compounds, a common requirement in the detection of genotoxic impurities.[9][15] While the Pulsed Flame Photometric Detector (PFPD), an advancement on the traditional FPD, offers improved sensitivity, it still generally does not reach the low detection limits of the SCD.[10]
Linearity and Dynamic Range: The SCD's linear response over a wide dynamic range is a significant advantage.[12] It simplifies calibration and allows for the accurate quantification of compounds at vastly different concentrations in the same analytical run. The FPD's response is proportional to the square of the sulfur concentration, necessitating a linearization of the calibration curve, often by plotting the logarithm of the response against the logarithm of the concentration.[12] This non-linearity also restricts its effective dynamic range.[12]
Selectivity and Matrix Effects: One of the most significant drawbacks of the FPD is its susceptibility to quenching by co-eluting hydrocarbons.[7] When a large hydrocarbon peak elutes at the same time as a sulfur compound, the sulfur signal can be significantly suppressed, leading to inaccurate quantification.[7] The SCD, with its reaction mechanism highly specific to sulfur monoxide, is virtually immune to hydrocarbon quenching, making it far more reliable for the analysis of sulfur compounds in complex matrices, such as those encountered in drug formulations or during degradation studies.[9]
Equimolar Response: The SCD's equimolar response is a unique and powerful feature.[13][14] This means that the detector's response is directly proportional to the number of sulfur atoms in a molecule, regardless of its chemical structure.[14] This property is invaluable when quantifying unknown sulfur-containing impurities, as a single calibration standard can be used to estimate the concentration of any sulfur compound. The FPD does not exhibit an equimolar response.
Robustness, Maintenance, and Cost: In terms of practicality, the FPD is often considered the more robust and less expensive option.[7] Its simpler design translates to easier operation and less demanding maintenance. The SCD, with its ozone generator and high-temperature furnace, is a more complex instrument that may require more specialized care and represents a higher initial capital investment.[4]
Experimental Protocols: Determining the Limit of Detection
To provide a practical framework, the following are detailed, step-by-step methodologies for determining the LOD of a target sulfur-containing impurity using both GC-FPD and GC-SCD. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Workflow for LOD Determination
Caption: General workflow for LOD determination.
Protocol 1: LOD Determination using GC-FPD
Objective: To determine the limit of detection for a representative sulfur-containing impurity (e.g., a mercaptan or a thioether) in a drug substance matrix.
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of the target sulfur compound at a concentration of 1000 ppm in a suitable solvent (e.g., methanol or dichloromethane). Rationale: A high concentration stock ensures accuracy in the initial weighing and minimizes the impact of any minor losses during handling.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 10 ppm down to the expected LOD range (e.g., 50 ppb). Rationale: A series of standards is necessary to establish the detector's response characteristics and to select an appropriate concentration for the LOD determination.
-
-
Instrument and Conditions:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Detector: Flame Photometric Detector (FPD)
-
Column: Agilent J&W DB-Sulfur SCD (or equivalent low-bleed column suitable for sulfur analysis)
-
Inlet: Split/Splitless inlet at 250°C with a split ratio of 10:1. Rationale: A split injection is used to handle the solvent and prevent column overload, while the split ratio can be adjusted to optimize sensitivity.
-
Oven Program: 40°C (hold for 2 min), ramp to 250°C at 15°C/min, hold for 5 min. Rationale: The temperature program is designed to ensure good separation of the target analyte from the solvent and any matrix components.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
FPD Conditions: Temperature: 250°C; Hydrogen flow: 75 mL/min; Air flow: 100 mL/min. Rationale: These flow rates create the hydrogen-rich flame necessary for the chemiluminescence of sulfur compounds.
-
-
LOD Determination:
-
Inject the lowest concentration standard that produces a discernible peak (e.g., 50 ppb) seven times consecutively. Rationale: Multiple injections are required to assess the reproducibility of the measurement at low concentrations.
-
Determine the standard deviation of the noise (σ) from a section of the baseline where no peaks are present.
-
Calculate the slope of the calibration curve (S) from the linear regression of the peak area versus concentration of the calibration standards (using a log-log plot for linearization).
-
Calculate the LOD using the formula: LOD = 3.3 * (σ / S) .
-
Protocol 2: LOD Determination using GC-SCD
Objective: To determine the limit of detection for the same sulfur-containing impurity using a GC-SCD system.
Methodology:
-
Standard Preparation:
-
Follow the same procedure as for the FPD protocol to prepare stock and calibration standards. The lowest concentration standard may need to be further diluted to the low ppb range (e.g., 1-10 ppb).
-
-
Instrument and Conditions:
-
Gas Chromatograph: Shimadzu Nexis GC-2030 (or equivalent)
-
Detector: Sulfur Chemiluminescence Detector (SCD-2030)
-
Column: Agilent J&W DB-Sulfur SCD (or equivalent)
-
Inlet: Split/Splitless inlet at 250°C with a split ratio of 10:1.
-
Oven Program: Same as FPD protocol.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
SCD Conditions: Furnace Temperature: 800°C; Ozone: On; Detector Temperature: 250°C. Rationale: The high furnace temperature ensures the complete conversion of sulfur compounds to SO, which is essential for the chemiluminescence reaction.
-
-
LOD Determination:
-
Inject the lowest concentration standard that gives a reliable signal (e.g., 5 ppb) seven times.
-
Determine the standard deviation of the noise (σ) from the baseline.
-
Calculate the slope of the calibration curve (S) from the linear regression of the peak area versus concentration of the calibration standards.
-
Calculate the LOD using the formula: LOD = 3.3 * (σ / S) .
-
Signaling Pathways of the Detectors
Caption: FPD and SCD signaling pathways.
Conclusion: Making the Right Choice for Your Application
The choice between an FPD and an SCD is a critical decision that should be guided by the specific requirements of your analysis.
Choose the Flame Photometric Detector (FPD) when:
-
Cost is a primary concern.
-
The required detection limits are in the mid-to-high ppb range.
-
The sample matrix is relatively simple and free from significant hydrocarbon interference.
-
Robustness and ease of use are prioritized.
Choose the Sulfur Chemiluminescence Detector (SCD) when:
-
The lowest possible limits of detection (low ppb to ppt) are essential, particularly for the analysis of genotoxic impurities.
-
High selectivity and freedom from hydrocarbon quenching are critical for complex matrices.
-
A linear response over a wide dynamic range is required for accurate quantification of diverse sulfur compounds.
-
The equimolar response is needed for the analysis of unknown sulfur-containing impurities.
For researchers and professionals in the drug development field, where the accurate and sensitive detection of trace-level sulfur impurities is often non-negotiable, the Sulfur Chemiluminescence Detector (SCD) generally emerges as the superior choice . While the initial investment is higher, its exceptional sensitivity, selectivity, linearity, and equimolar response provide a level of analytical confidence that is often required to meet stringent regulatory standards and ensure patient safety. The FPD, however, remains a viable and cost-effective option for less demanding applications where its limitations are well-understood and controlled.
References
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Shimadzu. (n.d.). G308A Analysis of Thiophene in Benzene: Comparison of FPD(S) and SCD Analyses. Retrieved from [Link]
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ASDevices. (n.d.). The most reliable and user-friendly solution for ultratrace sulfur analysis in Hydrogen, Air and Carbon Dioxide. Retrieved from [Link]
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Restek. (2016, November 22). Two Detector Solution to Analyzing Sulfur. Retrieved from [Link]
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Djokic, M. R., Ristic, N., Olahova, N., Marin, G. B., & Van Geem, K. M. (2017). Quantitative on-line analysis of sulfur compounds in complex hydrocarbon matrices. Journal of Chromatography A, 1509, 135-144. [Link]
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CliniChrom. (n.d.). GC Analysis of Sulfur Compounds in LPG using the DVLS Liquefied Gas Injector combined with a Sulfur Specific Detector. Retrieved from [Link]
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Polvara, E., Morosini, D., Invernizzi, M., & Sironi, S. (2022). VOSCs Analysis through TD-GC-MS/FID/PFPD: Tools to Enhance Detectivity and Selectivity in Real Samples. Chemical Engineering Transactions, 91, 25-30. [Link]
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Global Analyser Solutions. (n.d.). Low ppb level sulphur compound analysis. Retrieved from [Link]
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Agilent Technologies. (n.d.). Equimolar Response to ASTM D5623 Relevant Sulfur Compounds. Retrieved from [Link]
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Davidson Analytical Services. (n.d.). Options for Quantifying Sulfur Compounds by PFPD. Retrieved from [Link]
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Agilent Technologies. (n.d.). A Comparison of Sulfur Selective Detectors for Low Level Analysis in Gaseous Streams. Retrieved from [Link]
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Agilent Technologies. (2016, April 4). Detection of Sulfur Compounds in Natural Gas According to ASTM D5504 with an Agilent Dual Plasma Sulfur Chemiluminescence Detector. Retrieved from [Link]
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Global Analyser Solutions. (n.d.). Low Sulphur analyser using SCD. Retrieved from [Link]
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Shimadzu. (n.d.). G330A Comparison of Sensitivity for Sulfur Compound Species by Nexis™ SCD-2030: Equimolar Sensitivity Measurement. Retrieved from [Link]
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Shimadzu. (n.d.). 05-SCA-180-050-EN Determination of Trace Amounts of Sulfur Compounds in Gases by GC-SCD. Retrieved from [Link]
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PAC LP. (n.d.). Analysis of Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection according to ASTM D5623. Retrieved from [Link]
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EkotechLAB. (n.d.). GC-FPD. Retrieved from [Link]
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Bream, R., et al. (2011). Genotoxic Impurities in Pharmaceuticals. ResearchGate. Retrieved from [Link]
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JETIR. (n.d.). SCOPE OF FINDING GENETOXIC IMPURITIES IN PHARMACEUTICALS. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
